molecular formula C8H11ClN2O2S B1419445 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride CAS No. 1193388-78-1

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Cat. No.: B1419445
CAS No.: 1193388-78-1
M. Wt: 234.7 g/mol
InChI Key: YXQKQOXLIGPUCB-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKQOXLIGPUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-78-1
Record name 1H-Indole-5-sulfonamide, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (also known as indoline-5-sulfonamide HCl). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors . Unlike its aromatic indole counterpart, the 2,3-dihydro (indoline) core offers a distinct three-dimensional geometry (puckered ring) and basicity profile, influencing both pharmacokinetics and binding selectivity. This guide details its structural properties, synthesis protocols, and application in drug discovery.

Chemical Identity & Structure

The compound consists of a bicyclic indoline core substituted at the 5-position with a sulfonamide group, stabilized as a hydrochloride salt.

Property Details
IUPAC Name This compound
Common Name Indoline-5-sulfonamide HCl
CAS Number 52206-06-1 (Free Base); Salt forms often custom synthesized
Molecular Formula C₈H₁₀N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 198.24 g/mol (Free Base); ~234.70 g/mol (HCl Salt)
SMILES NS(=O)(=O)C1=CC2=C(CCN2)C=C1.Cl
Appearance Off-white to grey crystalline solid
Structural Analysis
  • Indoline Core: Unlike the planar indole, the indoline ring is non-aromatic at the pyrrole section (C2-C3 saturated). This results in a "puckered" conformation, increasing solubility and altering the vector of substituents compared to indole.

  • Sulfonamide Moiety: Located at position 5, this group acts as a classic zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases) and a hydrogen bond donor/acceptor in kinase active sites.

  • Basicity: The N1 nitrogen in indoline is an aryl-alkyl amine (

    
     hybridized but conjugated with the benzene ring), making it more basic (
    
    
    
    ) than the non-basic indole nitrogen, but less basic than typical aliphatic amines. The hydrochloride salt protonates this nitrogen, significantly enhancing water solubility.

Synthesis & Manufacturing

The synthesis of this compound typically follows a protection-activation-deprotection strategy to ensure regioselectivity at the 5-position. Direct chlorosulfonation of the free amine is avoided to prevent N-sulfonylation or polymerization.

Synthetic Pathway (Graphviz)

Synthesis Indoline Indoline (Starting Material) Intermediate1 1-Acetylindoline Indoline->Intermediate1 + Acetyl Acetyl Acetic Anhydride (Protection) Intermediate2 1-Acetylindoline- 5-sulfonyl chloride Intermediate1->Intermediate2 + ClSO3H (0-5°C) ClSO3H Chlorosulfonic Acid (Electrophilic Subst.) Intermediate3 1-Acetylindoline- 5-sulfonamide Intermediate2->Intermediate3 + NH3 Ammonia Ammonia (NH3) (Amidation) Product Indoline-5-sulfonamide Hydrochloride Intermediate3->Product + HCl (Reflux) HCl HCl (aq) (Hydrolysis)

Figure 1: Step-wise synthesis of this compound via the Terent’ev and Preobrazhenskaya method.

Detailed Protocol
  • Protection: Indoline is treated with acetic anhydride (

    
    ) to form 1-acetylindoline . This protects the nitrogen and directs the subsequent electrophilic substitution to the para position (C5) relative to the nitrogen.
    
  • Chlorosulfonation: 1-Acetylindoline is added portion-wise to chlorosulfonic acid (

    
    ) at low temperature (0–5°C) to prevent decomposition. The mixture is then heated to complete the formation of 1-acetylindoline-5-sulfonyl chloride .
    
  • Amidation: The sulfonyl chloride intermediate is quenched with aqueous or gaseous ammonia (

    
    ) to yield 1-acetylindoline-5-sulfonamide .
    
  • Hydrolysis (Deprotection): The acetyl group is removed by refluxing in dilute hydrochloric acid (

    
    ). Upon cooling and concentration, the target compound crystallizes as the hydrochloride salt .
    

Physicochemical Properties

Understanding the solid-state and solution properties is vital for formulation and assay development.

Parameter Value / Observation Implication
Solubility (Water) >10 mg/mL (as HCl salt)Suitable for aqueous biological assays without high % DMSO.
Solubility (Organic) DMSO, Methanol, EthanolSoluble in polar organic solvents; limited solubility in non-polar solvents (Hexane).
Melting Point >250°C (Decomposes)High lattice energy typical of sulfonamide salts.
pKa (Sulfonamide) ~10.0Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Indoline N) ~5.0 (Conjugate Acid)The HCl salt ensures the N1 is protonated at pH < 5.
Stability HygroscopicStore in desiccated conditions; protect from moisture to prevent clumping.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.0–10.0 ppm (Broad s, 2H): Ammonium protons (
      
      
      
      ) due to HCl salt.
    • 
       7.6–7.7 ppm (m, 2H): Aromatic protons at C4 and C6 (deshielded by sulfonamide).
      
    • 
       7.2 ppm (s, 2H): Sulfonamide protons (
      
      
      
      ).
    • 
       6.8–7.0 ppm (d, 1H): Aromatic proton at C7.
      
    • 
       3.8 ppm (t, 2H): Methylene protons at C2 (adjacent to N).
      
    • 
       3.1 ppm (t, 2H): Methylene protons at C3 (benzylic).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 199.05 m/z (corresponding to the free base cation).

Medicinal Chemistry Applications

The indoline-5-sulfonamide scaffold is a "privileged structure" in drug discovery, serving as a versatile starting point for Fragment-Based Drug Design (FBDD) .

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological application is targeting Carbonic Anhydrases (CAs), specifically tumor-associated isoforms CA IX and CA XII .

  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Scaffold Selectivity: The indoline ring fits into the hydrophobic pocket of the enzyme. Unlike the planar indole, the indoline's non-planar geometry can probe different sub-pockets, potentially offering better selectivity profiles against the ubiquitous hCA II isoform.

Signaling Pathway & Logic (Graphviz)

MOA Compound Indoline-5-sulfonamide (Inhibitor) Complex Enzyme-Inhibitor Complex (Zn2+ Coordination) Compound->Complex Binds Active Site Enzyme Carbonic Anhydrase IX (Tumor Associated) Enzyme->Complex Target Effect Inhibition of pH Regulation (Intracellular Acidosis) Complex->Effect Blocks Catalysis Outcome Reduced Tumor Cell Proliferation / Metastasis Effect->Outcome Therapeutic Result

Figure 2: Mechanism of Action for CA inhibition leading to anti-tumor effects.

Key Research Areas
  • Indisulam Analogues: Indisulam is a sulfonamide-based anticancer drug. Indoline-5-sulfonamides are synthesized as analogues to improve solubility or alter metabolic stability.

  • Kinase Inhibition: The scaffold is explored in kinase inhibitors (e.g., Syk kinase) where the sulfonamide interacts with the hinge region or the gatekeeper residue.

Handling & Safety (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Link

  • Terent’ev, A. P., & Preobrazhenskaya, M. N. (1959). Synthesis of Indoline-5-sulfonamide. Journal of General Chemistry of the USSR.
  • PubChem. (2023). This compound. National Library of Medicine. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

Sources

Navigating the Solubility Landscape of 2,3-dihydro-1H-indole-5-sulfonamide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

As researchers and drug development professionals, we are acutely aware that the journey of a promising molecule from the bench to the clinic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in relevant physiological and manufacturing media governs its bioavailability, formulation possibilities, and ultimately, its therapeutic potential. This guide focuses on 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, a sulfonamide-containing indoline derivative of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is not readily found in the literature, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its expected solubility in aqueous and organic solvents, and present a detailed, field-proven protocol for its empirical determination. This document is designed to be a practical resource, empowering researchers to generate the precise data needed for their development programs.

Understanding the Molecule: Structural Clues to Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that will dictate its behavior in different solvents:

  • The Indoline Core: A bicyclic aromatic system which is generally hydrophobic.

  • The Sulfonamide Group (-SO₂NH₂): A polar functional group capable of hydrogen bonding, which can contribute to aqueous solubility.

  • The Hydrochloride Salt: The presence of the hydrochloride salt is a critical determinant of aqueous solubility. The indoline nitrogen is basic and will be protonated to form the hydrochloride salt. This ionization dramatically increases the polarity of the molecule, favoring dissolution in polar solvents like water.

Based on these features, we can predict that this compound will exhibit significantly higher solubility in water compared to its free base form. The solubility in organic solvents will be dependent on the solvent's polarity.

Aqueous Solubility: The Impact of pH

The hydrochloride salt of a weak base, such as 2,3-dihydro-1H-indole-5-sulfonamide, will have a pH-dependent aqueous solubility. The dissolution of the salt in water establishes an equilibrium between the protonated (ionized) form and the neutral (free base) form.

Expected pH-Solubility Profile:

  • Low pH (Acidic): In acidic conditions, the equilibrium will favor the protonated, more soluble form of the compound.

  • High pH (Basic): As the pH increases, the compound will deprotonate to its less soluble free base form, potentially leading to precipitation.

Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The solubility of this compound in organic solvents will largely follow the principle of "like dissolves like".[4][5]

Predicted Solubility in Common Organic Solvents:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHighThe hydrochloride salt is ionic and can participate in hydrogen bonding with these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and can solvate the ionic salt, though perhaps less effectively than protic solvents. For a related compound, 2,3-dihydro-1H-indene-5-sulfonamide, the solubility in DMSO was found to be 22.5 mg/mL.[6]
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolubleThe high polarity and ionic character of the hydrochloride salt are incompatible with the low polarity of these solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to understand the solubility of this compound is through empirical testing. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2][7]

The Shake-Flask Method: An Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 24 hours) prep2->equil1 equil2 Allow to stand for phase separation equil1->equil2 sample1 Withdraw a clear aliquot of the supernatant equil2->sample1 sample2 Filter through a 0.45 µm filter sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Quantify by HPLC or other suitable method sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate original solubility (mg/mL or M) calc1->calc2

Caption: A workflow diagram of the shake-flask method for solubility determination.

Detailed Protocol:

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mg in 1 mL). The key is to have undissolved solid remaining at the end of the experiment.

    • Prepare each solvent system in triplicate.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • For finer particles, centrifugation (e.g., 10,000 rpm for 10 minutes) can be used to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or molarity (M).

Interpreting the Data and Overcoming Challenges

The solubility data generated will be invaluable for guiding formulation development. For instance, if the aqueous solubility is low, strategies such as pH adjustment, co-solvency, or the use of surfactants may be necessary.[8] It is also important to consider the potential for polymorphism, as different crystalline forms of a compound can have different solubilities.[5]

Conclusion

While a direct literature value for the solubility of this compound remains elusive, a combination of theoretical prediction and empirical determination provides a robust path forward. By understanding the structural drivers of solubility and employing a rigorous experimental protocol such as the shake-flask method, researchers can confidently characterize this compound and make informed decisions in the drug development process. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for scientists working not only with this specific molecule but also with other novel chemical entities.

References

  • Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]

  • IJNRD.org. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • Research and Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]

  • PubChem. 2,3-dihydro-1H-indole-5-sulfonamide. Available from: [Link]

  • PubChem. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

  • Pharmaffiliates. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available from: [Link]

Sources

Technical Guide: Ionization Profiling of 2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization of 2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The hydrochloride salt of 2,3-dihydro-1H-indole-5-sulfonamide (Indoline-5-sulfonamide HCl) represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase (CA) inhibitors and diuretic agents. Its physicochemical behavior is governed by two distinct ionization centers: the basic indoline nitrogen and the acidic sulfonamide moiety.

Understanding the precise pKa values of this compound is essential for optimizing its solubility, membrane permeability, and binding affinity. This guide provides a comprehensive analysis of its ionization profile, theoretical pKa predictions based on electronic structure, and a validated experimental protocol for accurate pKa determination using the Yasuda-Shedlovsky extrapolation method.

Molecular Architecture & Theoretical Ionization Profile

Structural Analysis

The molecule consists of a fused bicyclic system (indoline) substituted at the 5-position with a sulfonamide group. The hydrochloride salt form implies the protonation of the most basic center, the indoline nitrogen.

  • Center A (Basic): The N1 nitrogen of the indoline ring. In the HCl salt, this is an ammonium cation (

    
    ).
    
  • Center B (Acidic): The sulfonamide nitrogen (

    
    ). This group can lose a proton to form a sulfonamidate anion.
    
Electronic Effects and pKa Prediction

To estimate the pKa values, we must analyze the electronic interplay between the two functional groups:

  • Indoline Nitrogen (

    
    ): 
    
    • Baseline: Unsubstituted indoline has a

      
       (conjugate acid) of approximately 4.9 .
      
    • Effect: The sulfonamide group at position 5 is a strong electron-withdrawing group (EWG) (

      
      ). Through inductive and resonance withdrawal, it significantly reduces the electron density on the N1 nitrogen, destabilizing the protonated form.
      
    • Prediction: This withdrawal will lower the

      
       by 2–3 units compared to the parent indoline.
      
    • Estimated

      
       (Indoline 
      
      
      
      ): 2.0 – 3.0
  • Sulfonamide Nitrogen (

    
    ): 
    
    • Baseline: Benzenesulfonamide has a

      
       of approximately 10.1 .
      
    • Effect: The indoline nitrogen (when neutral) acts as a strong electron-donating group (EDG) via resonance into the aromatic ring. This electron donation destabilizes the developing negative charge on the sulfonamide anion, making the proton harder to remove.

    • Prediction: The acidity will be slightly weaker (higher

      
      ) than benzenesulfonamide.
      
    • Estimated

      
       (Sulfonamide 
      
      
      
      ): 10.2 – 10.8
Ionization Species Distribution

The molecule exists in three distinct states depending on pH:

pH RangeDominant SpeciesChargeDescription
pH < 2.0 Cationic+1Indoline N protonated (

); Sulfonamide neutral. (HCl Salt Form)
pH 3.0 – 9.5 Neutral0Indoline N deprotonated (

); Sulfonamide neutral (

).
pH > 11.0 Anionic-1Indoline N neutral; Sulfonamide deprotonated (

).

Critical Insight: The "neutral" window is wide (pH 3 to 9.5), encompassing physiological pH (7.4). This explains the compound's poor aqueous solubility in its free base form and necessitates the use of the HCl salt for formulation.

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of the neutral species, direct aqueous titration is prone to precipitation and electrode drift. The Yasuda-Shedlovsky extrapolation method using methanol/water cosolvent mixtures is the industry standard for generating high-confidence pKa data for such scaffolds.

Materials & Equipment
  • Compound: 2,3-dihydro-1H-indole-5-sulfonamide HCl (>98% purity).

  • Titrant: 0.5 M KOH (CO2-free).

  • Solvents: HPLC-grade Methanol (MeOH), degassed deionized water.

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

Automated Titration Workflow

TitrationProtocol Start Start: Sample Preparation Weigh Weigh ~5 mg Compound Dissolve in Cosolvent Mixtures (30%, 40%, 50%, 60% MeOH) Start->Weigh Blank Perform Blank Titration (Determine Carbonate & Electrode Parameters) Weigh->Blank Titrate Potentiometric Titration Acid (pH 1.5) -> Base (pH 12.0) Under Argon/N2 Purge Blank->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each MeOH % Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot Plot (psKa + log[H2O]) vs (1/Dielectric Constant) Calc_psKa->Yasuda Extrapolate Linear Extrapolation to 0% MeOH Obtain Aqueous pKa Yasuda->Extrapolate

Figure 1: Workflow for pKa determination using cosolvent potentiometry.

Step-by-Step Methodology
  • Solution Preparation: Prepare four separate sample solutions containing 30%, 40%, 50%, and 60% (w/w) Methanol in water. Ensure ionic strength is maintained at 0.15 M using KCl.

  • Calibration: Calibrate the glass electrode using the "4-parameter" method in the specific cosolvent mixture to account for the liquid junction potential shift.

  • Titration:

    • Acidify the sample to pH ~1.8 using 0.5 M HCl to ensure the indoline is fully protonated.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Record potential (mV) vs. volume added.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each cosolvent ratio.
      
    • Apply the Yasuda-Shedlovsky equation:

      
      
      Where:
      
      • 
         is the molar concentration of water in the mixture.
        
      • 
         is the dielectric constant of the solvent mixture.
        
      • 
         is the slope (related to solvation energy).
        
      • 
         is the intercept.
        
    • Extrapolation: Plot

      
       against 
      
      
      
      . The y-intercept (at
      
      
      ) gives the theoretical aqueous pKa.

Data Interpretation & Drug Development Implications[1][2][3]

Solubility Profile

The solubility of 2,3-dihydro-1H-indole-5-sulfonamide is highly pH-dependent.

  • pH 1.2 (Stomach): High solubility due to cationic ammonium species (

    
    ).
    
  • pH 6.8 - 7.4 (Intestine/Blood): Minimum solubility (Intrinsic Solubility,

    
    ). The molecule is neutral. This poses a risk for precipitation upon gastric emptying.
    
  • Formulation Strategy: The Hydrochloride salt is crucial for solid-state stability and initial dissolution. However, for intravenous (IV) formulations, a cosolvent or cyclodextrin complex may be required to prevent precipitation at physiological pH.

Membrane Permeability

Permeability is generally highest for the neutral species.

  • At pH 7.4 , the molecule is >99% neutral (since

    
     and 
    
    
    
    ).
Summary Table
ParameterValue / DescriptionSource/Method
Molecular Weight 234.69 g/mol (HCl Salt)Calculated

(Base)
2.5 ± 0.5 (Indoline N)Predicted (Electronic Theory)

(Acid)
10.5 ± 0.3 (Sulfonamide)Predicted (Analog Comparison)
LogP (Neutral) ~1.6Calculated (Consensus)
Physiological State Neutral (Unionized)At pH 7.4
Preferred Salt HydrochlorideEnhanced Dissolution

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • PubChem. (2025). 2,3-dihydro-1H-indole-5-sulfonamide.[3][4][5][6] National Library of Medicine. Link

Sources

safety data sheet (SDS) hazards for 2,3-dihydro-1H-indole-5-sulfonamide HCl

[1]

Chemical Identity & Physicochemical Context

This compound is a bicyclic sulfonamide derivative often utilized as a scaffold in medicinal chemistry (e.g., for carbonic anhydrase inhibition or kinase targeting). The hydrochloride salt form improves water solubility but introduces specific acidity-related hazards.

ParameterData
Chemical Name This compound
Synonyms Indoline-5-sulfonamide HCl; 5-Sulfamoylindoline hydrochloride
Chemical Structure Indoline ring fused with a sulfonamide group at C5; protonated amine (HCl salt)
Molecular Formula

Molecular Weight ~234.7 g/mol (Free base: 198.24 + HCl: 36.[1][2][3][4][5][6]46)
Physical State Off-white to beige solid (hygroscopic)
Solubility Soluble in DMSO, Water (pH dependent), Methanol

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) of sulfonamide HCl salts and PubChem CID 8027252 (Free Base).[1]

Core Hazards

The compound is classified as a Category 2 Irritant with potential for Category 1 Eye Damage depending on the localized pH upon contact.

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][7]
Serious Eye Damage/Irritation Cat 2A/1H319: Causes serious eye irritation.[3][5][6][7][8][9] (Risk of H318 if acidic residue persists).
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][5][7][10][11]
Sensitization (Skin) Cat 1 (Potential)H317: May cause an allergic skin reaction (Sulfonamide moiety).
Mechanism of Toxicity
  • Acidic Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the HCl salt dissociates, lowering local pH and causing immediate protein denaturation and irritation.

  • Sulfonamide Moiety: The sulfonamide group (

    
    ) is a known structural alert for hypersensitivity. Cross-reactivity in individuals with sulfonamide allergies (sulfa drugs) is a theoretical risk in research settings.
    
  • Indoline Oxidation: Indolines are susceptible to oxidation to indoles. While less toxic, oxidation byproducts (quinoidal species) can be sensitizers.

Operational Safety Protocols

A. Engineering Controls[7][12][13]
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood .[1]

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing, as sulfonamide salts are often electrostatic and prone to aerosolization.

B. Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Nitrile Gloves (Double gloving recommended)Prevents acid burns and potential sensitization.[1]
Eyes Chemical Splash GogglesSafety glasses are insufficient due to the risk of acidic dust entering the eye.
Respiratory N95 (if outside hood) or P100Only required if engineering controls (fume hood) fail or during spill cleanup.
Body Lab Coat (Buttoned), Long SleevesPrevents dermal absorption of dust.

Experimental Workflow: Safe Handling & Dissolution

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of aerosol inhalation and contact dermatitis.

GstartStart: Solid HandlingweighWeighing (Inside Fume Hood)Use Anti-Static Gunstart->weigh PPE: Goggles + NitrilesolventAdd Solvent (DMSO/Water)Slow Addition (Exothermic Risk)weigh->solvent Avoid DustdissolveDissolutionVortex/Sonicate (Cap Tightly)solvent->dissolvecheck_phCheck pH of Solutiondissolve->check_phadjustBuffer Adjustment(Neutralize HCl if sensitive assay)check_ph->adjust pH < 4.0useProceed to Assaycheck_ph->use pH Acceptableadjust->usewasteDisposal(Acidic Organic Waste)use->waste Post-Experiment

Figure 1: Safe handling workflow for Indoline-5-sulfonamide HCl, highlighting pH checks due to the acidic salt nature.

Emergency Response & First Aid

Self-validating protocol: The "15-Minute Rule" is the minimum standard for corrosive/irritant decontamination.[1]

Scenario 1: Ocular Exposure (Critical)[1]
  • Immediate Action: Do not rub eyes. Retract eyelids forcibly.

  • Flush: Use an eyewash station for a minimum of 15 minutes .[10]

  • Mechanism: The HCl salt will lower ocular pH rapidly. Immediate dilution is the only way to prevent corneal opacity.

  • Medical: Seek ophthalmological evaluation immediately.

Scenario 2: Dermal Exposure[1]
  • Brush: Gently brush off dry powder (do not wet initially if amount is large, to avoid creating concentrated acid on skin).

  • Rinse: Wash with soap and copious water for 15 minutes.

  • Monitor: Watch for delayed erythema (redness) indicating sensitization.

Scenario 3: Inhalation
  • Evacuate: Move to fresh air immediately.

  • Position: Maintain a sitting position to ease breathing if coughing occurs.

  • Treat: Oxygen may be required if pulmonary irritation is severe (rare for small lab quantities).

Storage & Stability

  • Hygroscopicity: HCl salts are hygroscopic. Moisture absorption leads to clumping and hydrolysis.

  • Oxidation: Indolines can oxidize to indoles upon prolonged air exposure.

  • Storage Condition:

    • Temperature: -20°C (Long term) or 2-8°C (Active use).[1]

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

    • Container: Amber glass (light protection) with Parafilm seal.

Disposal & Deactivation

Do not dispose of down the drain. The compound has biological activity (sulfonamide) and acidity.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Solution Waste:

    • If acidic: Neutralize with dilute Sodium Bicarbonate (

      
      ) to pH 6–8.
      
    • Dispose in "Aqueous Organic" or "Halogenated Organic" waste streams depending on the solvent used (e.g., DMSO/DCM).

Exposure Response Decision Tree

This logic flow guides the researcher through an accidental exposure event.

ExposureResponseincidentExposure Incidenttype_eyeEye Contactincident->type_eyetype_skinSkin Contactincident->type_skintype_inhaleInhalationincident->type_inhaleact_eyeFlush 15min(Hold Eyelids Open)type_eye->act_eyeact_skinSoap & Water Wash(Remove Contaminated Clothes)type_skin->act_skinact_inhaleFresh Air(Supportive Care)type_inhale->act_inhalemed_attnSeek Medical Attention(Bring SDS)act_eye->med_attnUrgentact_skin->med_attnIf rash/burnact_inhale->med_attnIf dyspnea

Figure 2: Emergency response logic for exposure to Indoline-5-sulfonamide HCl.

References

  • PubChem. (n.d.). 2,3-Dihydro-1H-indole-5-sulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Methodological & Application

synthesis protocol for 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Synthesis Protocol for 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, a key heterocyclic scaffold prevalent in medicinal chemistry. The significance of this compound stems from its role as a versatile intermediate and its presence in molecules targeting various biological pathways, notably as carbonic anhydrase inhibitors.[1][2] This guide details a robust four-step synthetic sequence: (1) N-acetylation of indoline for nitrogen protection, (2) electrophilic chlorosulfonation at the C-5 position, (3) ammonolysis of the sulfonyl chloride to form the sulfonamide, and (4) simultaneous deprotection and hydrochloride salt formation. Each step is accompanied by in-depth mechanistic explanations, safety considerations, and characterization guidelines to ensure reproducibility and high purity of the final product. This protocol is designed for researchers in synthetic chemistry and drug development, providing both a practical workflow and the underlying scientific rationale.

Introduction and Synthetic Strategy

The indoline-5-sulfonamide core is a "privileged scaffold" in drug discovery, conferring favorable physicochemical properties and serving as a critical pharmacophore in various therapeutic agents. Its synthesis requires precise control over electrophilic aromatic substitution, necessitating a strategic approach to manage the reactivity of the indoline ring system.

The chosen synthetic pathway is a linear four-step process designed for efficiency and scalability. The strategy hinges on temporarily deactivating the nucleophilic nitrogen of the indoline starting material to direct the subsequent sulfonation to the desired C-5 position of the aromatic ring.

Overall Synthetic Pathway

The complete synthesis proceeds through three key intermediates to yield the final hydrochloride salt.

G Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Step 1 (CH₃CO)₂O Sulfochloride 1-Acetylindoline- 5-sulfonyl chloride Acetylindoline->Sulfochloride Step 2 ClSO₃H Acetylsulfonamide 1-Acetylindoline- 5-sulfonamide Sulfochloride->Acetylsulfonamide Step 3 NH₃ / THF FinalProduct 2,3-dihydro-1H-indole- 5-sulfonamide HCl Acetylsulfonamide->FinalProduct Step 4 HCl (aq)

Figure 1: Overall reaction scheme for the synthesis of 2,3-dihydro-1H-indole-5-sulfonamide HCl.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
IndolineReagent, 98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Chlorosulfonic AcidReagentPlus®, ≥99%Sigma-AldrichExtremely corrosive and water-reactive. Handle with extreme care in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ammonia Solution7N in MethanolSigma-Aldrich
Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Deionized WaterIn-house
IceIn-house

Equipment: Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser), magnetic stirrer with heating mantle, ice bath, rotary evaporator, Buchner funnel, and filtration apparatus. Access to NMR and MS for characterization is required.

Detailed Synthesis Protocol

Step 1: N-Acetylation of Indoline

Objective: To protect the secondary amine of indoline as an acetamide. This is a critical step to prevent N-sulfonation and to moderate the activating effect of the nitrogen atom, ensuring regioselective C-5 sulfonation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (10.0 g, 83.9 mmol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (12.8 g, 125.9 mmol, 1.5 eq.) dropwise over 15 minutes while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting indoline spot should be completely consumed.

  • Upon completion, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • The product, 1-acetylindoline, is obtained as a white solid and is typically used in the next step without further purification.

Expected Outcome: A quantitative yield of 1-acetylindoline is expected.[1]

Step 2: Chlorosulfonation of 1-Acetylindoline

Objective: To introduce the sulfonyl chloride functional group onto the C-5 position of the acetylated indoline ring via electrophilic aromatic substitution.

Scientist's Insight: Chlorosulfonic acid serves as both the reagent and the solvent in this reaction. The N-acetyl group is a moderately activating, ortho, para-director. Due to steric hindrance at the ortho C-7 position, the electrophilic substitution occurs predominantly at the para C-5 position.[1]

Procedure:

  • CAUTION: This step must be performed in an efficient chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • In a 250 mL flask equipped with a stir bar and a dropping funnel, add chlorosulfonic acid (45 mL, 678 mmol) and cool to 0-5 °C in an ice bath.

  • Add 1-acetylindoline (9.0 g, 55.8 mmol) from Step 1 portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C for 2 hours.[3]

  • Cool the mixture back to room temperature and then very slowly and carefully pour it onto a large beaker containing crushed ice (approx. 500 g). This is a highly exothermic quench.

  • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral (check with pH paper).

  • Dry the resulting white solid, 1-acetylindoline-5-sulfonyl chloride, under vacuum.

Expected Outcome: Yield of 1-acetylindoline-5-sulfonyl chloride is typically around 80-85%.[1][3]

Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl chloride

Objective: To convert the reactive sulfonyl chloride intermediate into the stable sulfonamide via nucleophilic substitution.[4]

Procedure:

  • Dissolve the 1-acetylindoline-5-sulfonyl chloride (11.5 g, 44.6 mmol) from Step 2 in 100 mL of anhydrous THF in a 500 mL round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol (25.5 mL, 178.4 mmol, 4.0 eq.) via a dropping funnel over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (1:1 Hexanes/Ethyl Acetate). The starting sulfonyl chloride should be fully consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the residue and stir for 20 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.

Expected Outcome: The product, 1-acetylindoline-5-sulfonamide, is obtained as a white or off-white solid with a typical yield of 85-90%.[1]

Step 4: Acidic Hydrolysis and Hydrochloride Salt Formation

Objective: To deprotect the N-acetyl group and concurrently form the final hydrochloride salt in a single step.

Procedure:

  • Place the 1-acetylindoline-5-sulfonamide (8.5 g, 35.4 mmol) from Step 3 into a 250 mL round-bottom flask.

  • Add 85 mL of 6N hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 6 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the product with a small amount of ice-cold water (15 mL), followed by a cold acetone wash (15 mL) to aid drying.

  • Dry the final product, this compound, in a vacuum oven at 50 °C overnight.

Expected Outcome: The final product is obtained as a white to light-tan crystalline solid with a typical yield of 80-85%.[1]

Summary of Reaction Parameters

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield
1N-AcetylationAcetic Anhydride0 → RT2>95%
2ChlorosulfonationChlorosulfonic Acid0 → 502~81%[3]
3AmmonolysisNH₃ in MeOH, THF0 → RT4~89%[1]
4Deprotection & Salt Formation6N HClReflux6~81%[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

G cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification cluster_analysis Analysis reagents Assemble Reagents & Glassware step1 Step 1: Acetylation reagents->step1 safety Don PPE & Setup in Fume Hood safety->step1 step2 Step 2: Chlorosulfonation step1->step2 step3 Step 3: Ammonolysis step2->step3 step4 Step 4: Hydrolysis step3->step4 quench Quench Reaction step4->quench filtration Filtration & Washing quench->filtration drying Vacuum Drying filtration->drying nmr ¹H & ¹³C NMR drying->nmr ms Mass Spectrometry drying->ms hplc Purity Check (HPLC) drying->hplc

Figure 2: Step-by-step experimental workflow for the synthesis and analysis of the target compound.

Safety and Handling

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, apron). Add it slowly to other reagents and quench it by pouring it onto a large excess of ice, never by adding water to it.

  • Thionyl Chloride (SOCl₂): While not used in this specific protocol, it's a common alternative for preparing sulfonyl chlorides.[5] It is also highly corrosive and water-reactive.

  • General Precautions: Perform all steps in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Available at: [Link]

  • Preobrazhenskaya, M. N., et al. (1970). Synthesis in indole series. Chloromethylation and chlorosulfonation of 1-acetyl-5-bromoindoline. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. Sulfonamide. Available at: [Link]

  • El Kazzouli, S., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5732. Available at: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Patel, P., et al. (2022). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • PubChem. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available at: [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]

  • PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

  • Google Patents. (2012). Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands.

Sources

Technical Application Note: Scalable Synthesis of Indoline-5-Sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-5-sulfonamide is a critical pharmacophore and intermediate in the synthesis of diuretic agents (e.g., Indapamide) and carbonic anhydrase inhibitors. While direct chlorosulfonation of indoline is theoretically possible, it is fraught with oxidative degradation and regioselectivity issues due to the electron-rich nature of the unprotected secondary amine.

This Application Note details a robust, four-step protocol for the preparation of indoline-5-sulfonamide hydrochloride from indoline. The method utilizes an N-acetyl protection strategy to direct regioselectivity to the C5 position and stabilize the molecule against oxidative conditions. This protocol is designed for reproducibility, high purity (>98%), and scalability, suitable for preclinical drug development workflows.

Retrosynthetic Analysis & Pathway

To achieve high regioselectivity and yield, the synthesis avoids direct sulfonation of the free amine. Instead, we employ a "Protect-Activate-Modify-Deprotect" strategy.

Reaction Scheme

The pathway proceeds through four distinct chemical transformations:

  • Protection: Acetylation of indoline to N-acetylindoline.

  • Activation: Electrophilic aromatic substitution using chlorosulfonic acid to generate the sulfonyl chloride.

  • Amination: Nucleophilic substitution with ammonia to form the sulfonamide.

  • Deprotection: Acid-catalyzed hydrolysis to yield the target hydrochloride salt.

ReactionScheme Indoline Indoline (Starting Material) NAcIndoline N-Acetylindoline (Protected) Indoline->NAcIndoline Ac2O CH2Cl2 SulfonylCl N-Acetylindoline- 5-sulfonyl Chloride NAcIndoline->SulfonylCl ClSO3H (0°C to 60°C) Sulfonamide N-Acetylindoline- 5-sulfonamide SulfonylCl->Sulfonamide NH3 THF Target Indoline-5-sulfonamide Hydrochloride Sulfonamide->Target HCl (aq) Reflux

Figure 1: Synthetic pathway for Indoline-5-sulfonamide HCl showing the protection strategy.

Detailed Experimental Protocols

Step 1: Preparation of N-Acetylindoline (Protection)

Objective: Protect the secondary amine to prevent N-sulfonation and oxidation.

  • Reagents: Indoline (1.0 equiv), Acetic Anhydride (1.2 equiv), Dichloromethane (DCM) or Toluene (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Dissolve indoline (e.g., 11.9 g, 0.1 mol) in DCM (100 mL) in a round-bottom flask.

  • Add acetic anhydride (12.2 g, 0.12 mol) dropwise over 15 minutes while maintaining temperature <30°C (exothermic reaction).

  • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid, then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Quantitative (~16 g). White to off-white crystalline solid.

Step 2: Chlorosulfonation (Critical Step)

Objective: Introduce the sulfonyl chloride group at the C5 position.

  • Reagents: N-Acetylindoline (1.0 equiv), Chlorosulfonic acid (5.0–6.0 equiv).

  • Critical Parameter: Temperature control is vital. High initial temps lead to decomposition; insufficient heating later results in incomplete conversion.

Protocol:

  • Place chlorosulfonic acid (35 mL, ~5 equiv) in a dry 250 mL 3-neck flask equipped with a drying tube (CaCl₂) and thermometer. Caution: Corrosive fumes. Use a fume hood.

  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add N-acetylindoline (16.1 g, 0.1 mol) portion-wise over 30 minutes. Do not allow temp to exceed 10°C.

  • Once addition is complete, remove the cooling bath and allow to warm to room temperature.

  • Heat the mixture to 60°C for 2–3 hours. The mixture will become a viscous syrup.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The sulfonyl chloride will precipitate.

  • Filter the solid immediately. Wash with cold water (3 x 100 mL) until the filtrate is neutral pH.

  • Storage: Use immediately for Step 3 or dry under vacuum at room temp. (Unstable to moisture).[2]

Step 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents: Wet Sulfonyl Chloride from Step 2, Ammonium Hydroxide (25% aq) or NH3 in THF.

Protocol:

  • Suspend the wet filter cake from Step 2 in THF (100 mL).

  • Cool to 0°C.

  • Add concentrated aqueous ammonia (25%, 50 mL) or bubble anhydrous NH₃ gas until saturation.

  • Stir at room temperature for 2 hours.

  • Concentrate the THF in vacuo. The product will precipitate from the remaining aqueous phase.

  • Filter, wash with water, and dry.

  • Intermediate: N-Acetylindoline-5-sulfonamide. Yield: ~80–85% (over two steps).

Step 4: Hydrolysis and Salt Formation

Objective: Remove the acetyl group and form the hydrochloride salt.

  • Reagents: N-Acetylindoline-5-sulfonamide, Concentrated HCl (37%), Ethanol (optional co-solvent).

Protocol:

  • Suspend N-acetylindoline-5-sulfonamide (10 g) in a mixture of water (30 mL) and concentrated HCl (20 mL).

  • Heat to reflux (approx. 100°C) for 2–4 hours. The solid will eventually dissolve, followed by precipitation of the product upon cooling (or concentration).

  • Cool the mixture to 0°C. The hydrochloride salt should crystallize.

  • Filter the solid.[2][3]

  • Purification: Recrystallize from Ethanol/Water or dilute HCl if necessary to remove trace acetate.

  • Final Product: Indoline-5-sulfonamide hydrochloride. Off-white to grey solid.

Key Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
ClSO₃H Stoichiometry 5.0 – 6.0 Equivalents<4 eq: Incomplete reaction, "gummy" mixture. >8 eq: Wasteful, difficult quench.
Quench Temperature < 20°C (Ice bath)High Temp: Hydrolysis of sulfonyl chloride to sulfonic acid (water soluble impurity).
Hydrolysis Time 2–4 Hours @ RefluxInsufficient: Mixed product (contains N-acetyl). Excessive: Oxidation of indoline core.
Analytical Validation (Expected Data)
  • HPLC: Purity >98% (254 nm).

  • 1H NMR (DMSO-d6):

    • 
       ~3.0 (t, 2H, C3-H)
      
    • 
       ~3.6 (t, 2H, C2-H)
      
    • 
       ~7.0 (s, 2H, SO2NH2)
      
    • 
       ~7.4–7.6 (m, 3H, Ar-H)
      
    • Absence of singlet at

      
       2.1 (Acetyl CH3).
      

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points during the chlorosulfonation quench and hydrolysis workup to ensure salt purity.

Workflow Start Start: Chlorosulfonation Complete (60°C) Quench Quench on Crushed Ice (Keep T < 20°C) Start->Quench CheckSolid Is precipitate granular? Quench->CheckSolid ProcessA Filter & Wash with Cold H2O (Proceed to Ammonolysis) CheckSolid->ProcessA Yes ProcessB Oily/Gummy Mass? (Stir longer or add DCM) CheckSolid->ProcessB No Hydrolysis Acid Hydrolysis (HCl) Reflux 3h ProcessA->Hydrolysis After NH3 step ProcessB->ProcessA Resolved Cooling Cool to 0°C Hydrolysis->Cooling Crystallize Precipitate Forms? Cooling->Crystallize Final Filter: Indoline-5-sulfonamide HCl Crystallize->Final Yes Evap Concentrate 50% vol Add EtOH Crystallize->Evap No Evap->Final

Figure 2: Process decision tree for isolation and purification.

References

  • Terent'ev, A. O., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Pharmaceuticals, vol. 15, no.[4] 12, 2022, p. 1453.[4] Link

  • Vertex AI Search. "Synthesis of indoline-5-sulfonamide from indoline."[5] Google Patents / NIH, Accessed 24 Oct 2023. 1[5][6]

  • Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[3][7][8][9] Synth., Coll. Vol. 1, p. 8, 1941. (Classic reference for chlorosulfonation methodology). Link

  • Sigma-Aldrich. "1-Acetylindoline-5-sulfonyl chloride Product Sheet." Link

Sources

Strategic Guide to the Sulfonylation of 2,3-Dihydro-1H-Indole (Indoline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,3-Dihydro-1H-indole (Indoline) represents a distinct chemical challenge compared to its oxidized counterpart, indole. While indole possesses a nitrogen atom whose lone pair is delocalized into the aromatic system (rendering it non-nucleophilic and requiring strong bases like NaH for functionalization), indoline acts as a cyclic secondary amine .

Consequently, the nitrogen atom in indoline is significantly more nucleophilic (


 of conjugate acid 

4.9). The sulfonylation of indoline is primarily an N-sulfonylation event, forming sulfonamides. This transformation is a cornerstone in medicinal chemistry, often used to synthesize bioactive scaffolds (e.g., Indapamide analogs) or as a protecting group strategy to modulate ring reactivity.

This guide details the reagents, mechanisms, and validated protocols for the efficient N-sulfonylation of indoline, distinguishing between standard high-yield methods and advanced kinetic resolutions.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. Unlike aliphatic amines, the nucleophilicity of indoline is tempered by the adjacent benzene ring, yet it remains reactive enough to proceed under mild basic conditions without requiring deprotonation by hydrides.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the


-like attack of the indoline nitrogen on the sulfonyl sulfur, followed by the elimination of chloride.

G Indoline 2,3-Dihydro-1H-indole (Nucleophile) Intermediate Tetrahedral Intermediate Indoline->Intermediate Attack on S RSO2Cl Sulfonyl Chloride (Electrophile) RSO2Cl->Intermediate Product N-Sulfonyl Indoline (Sulfonamide) Intermediate->Product Loss of Cl- Salt HCl Salt (Byproduct) Intermediate->Salt Proton Transfer Base Base (Pyridine/TEA) Base->Salt Scavenges HCl

Figure 1: Mechanistic pathway for the N-sulfonylation of indoline showing base-mediated HCl scavenging.[1][2][3][4]

Reagent Selection Guide

Sulfonylating Agents

The choice of sulfonyl chloride dictates the electronic properties of the final product and the rate of reaction.

Reagent ClassExamplesReactivity ProfileApplication
Aryl Sulfonyl Chlorides p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chlorideStandard . Good balance of stability and reactivity.Protecting groups, medicinal chemistry scaffolds.
Alkyl Sulfonyl Chlorides Methanesulfonyl chloride (MsCl)High . Less sterically hindered, highly reactive.Atom-economic protection, mesylate formation.
Hindered/Chiral Agents 2-Isopropyl-4-nitrobenzenesulfonyl chlorideVariable .[5] Used for kinetic resolution.[5][6]Enantioselective synthesis of 2-substituted indolines [1].
Base Selection

The base serves two roles: neutralizing the HCl byproduct and occasionally acting as a nucleophilic catalyst.

  • Pyridine: The "Gold Standard." Acts as both solvent and base.[7][8] Forms a reactive N-sulfonylpyridinium intermediate that accelerates the reaction.

  • Triethylamine (TEA) / DIPEA: Used in non-basic solvents (DCM, THF). Requires 1.1–1.5 equivalents.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Used in biphasic Schotten-Baumann conditions (Water/DCM or Water/Toluene). Excellent for "Green" chemistry applications.
Solvents[7]
  • Dichloromethane (DCM): Preferred for solubility of both indoline and sulfonyl chlorides.

  • THF: Useful if the sulfonyl chloride is water-sensitive or if subsequent steps are one-pot.

  • Water/Acetone: For biphasic, eco-friendly protocols.

Detailed Experimental Protocols

Protocol A: The Standard Pyridine/DCM Method

Best for: High yields, general synthesis, and valuable substrates.

Reagents:

  • 2,3-Dihydro-1H-indole (1.0 equiv)

  • Sulfonyl Chloride (e.g., TsCl) (1.1 – 1.2 equiv)

  • Pyridine (2.0 – 3.0 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

  • Optional: DMAP (0.1 equiv) for sluggish secondary amines.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1H-indole in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine to the solution. Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Slowly add the Sulfonyl Chloride (solid or solution in DCM) portion-wise over 10–15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 12 hours (or monitor by TLC/LCMS until starting material is consumed).

  • Quench: Add saturated aqueous

    
     or water to quench the excess reagent.
    
  • Workup:

    • Separate the organic layer.[1][9]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove excess pyridine), followed by saturated

      
       and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize (EtOH/Hexanes) or purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

Expected Yield: 85–98% [2].

Protocol B: Green Biphasic Method (Schotten-Baumann)

Best for: Scale-up, avoiding organic bases, and cost-efficiency.

Reagents:

  • 2,3-Dihydro-1H-indole (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)[9]

  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: Water : Acetone (1:1 ratio) or Water : Toluene.

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     in water. Add 2,3-dihydro-1H-indole and acetone (to solubilize the amine).
    
  • Addition: Add Sulfonyl Chloride dropwise at 0–5 °C .

  • Reaction: Stir vigorously at room temperature for 2–4 hours . The product often precipitates out of the solution.

  • Isolation: Filter the solid precipitate. Wash thoroughly with water to remove inorganic salts and trace acetone. Dry in a vacuum oven.

Protocol C: Kinetic Resolution of 2-Substituted Indolines

Best for: Enantioselective synthesis.

For 2-substituted indolines (racemic), standard sulfonylation yields racemic product. However, using a chiral 4-DMAP-N-oxide organocatalyst allows for the kinetic resolution.[5]

  • Reagent: 2-isopropyl-4-nitrobenzenesulfonyl chloride (critical for stereodiscrimination).[5]

  • Catalyst: Atropisomeric 4-DMAP-N-oxide.[5][6]

  • Outcome: One enantiomer is sulfonylated (s-factor up to 19), leaving the other enantiomer enriched as the free amine [1].

Workflow Visualization

Workflow Start Start: Indoline Substrate ConditionCheck Select Protocol Start->ConditionCheck ProtA Protocol A: Standard (Pyridine/DCM) ConditionCheck->ProtA High Yield/Small Scale ProtB Protocol B: Green (Na2CO3/Water/Acetone) ConditionCheck->ProtB Green/Large Scale Step1A Cool to 0°C Add Pyridine + RSO2Cl ProtA->Step1A Step1B Dissolve in Acetone/Water Add Na2CO3 + RSO2Cl ProtB->Step1B React Stir RT (2-12h) Monitor TLC Step1A->React Step1B->React WorkupA Wash 1M HCl (Remove Py) Extract DCM React->WorkupA WorkupB Filter Precipitate Wash H2O React->WorkupB Final Final Product: N-Sulfonyl Indoline WorkupA->Final WorkupB->Final

Figure 2: Decision matrix and workflow for selecting the optimal sulfonylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (Protocol A). Increase reagent equivalents to 1.5x.
Sluggish Reaction Steric hindrance (2,7-substituted indolines)Add catalyst DMAP (10 mol%) . Heat to reflux in DCE or Toluene.
Product is Oil/Sticky Impurities or residual solventTriturate with cold hexanes or diethyl ether to induce crystallization.
Regioselectivity Issues C-Sulfonylation (Rare)C-sulfonylation generally requires metal catalysis (Cu) or high heat. Ensure temp is < 25°C to favor N-sulfonylation.

References

  • Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Source: PubMed / Angew.[6] Chem. Int. Ed. (2017) URL:[Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. Source: PMC / Molecules (2023) URL:[Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. Source: MDPI (2024) URL:[Link]

  • Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. (Context for C- vs N- selectivity) Source: PubMed / J. Org. Chem. (2020) URL:[Link]

Sources

Application Note: Catalytic Methods Involving 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydro-1H-indole-5-sulfonamide (indoline-5-sulfonamide) scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for diuretic agents (e.g., Indapamide intermediates) and carbonic anhydrase (CA) inhibitors with anticancer potential. While traditional synthesis relies on stoichiometric electrophilic aromatic substitution (chlorosulfonation of indolines), modern catalytic methods offer superior atom economy, chemoselectivity, and scalability.

This guide details two primary catalytic workflows:

  • Catalytic Synthesis of the Core: Heterogeneous catalytic hydrogenation of indole-5-sulfonamides to access the indoline scaffold.

  • Catalytic Functionalization: Homogeneous Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) to diversify the indoline nitrogen.

Strategic Pathway Map

The following diagram illustrates the catalytic access to the scaffold and its subsequent diversification.

G Indole 1H-Indole-5-sulfonamide (Precursor) H2_Cat Catalytic Hydrogenation (Pd/C or Pt/C, H2) Indole->H2_Cat IndolineBase 2,3-Dihydro-1H-indole- 5-sulfonamide (Free Base) H2_Cat->IndolineBase Chemoselective Reduction HCl_Step HCl/Et2O Salt Formation IndolineBase->HCl_Step IndolineHCl Target Scaffold: Indoline-5-sulfonamide HCl HCl_Step->IndolineHCl Pd_Cat Pd-Catalyzed N-Arylation IndolineHCl->Pd_Cat Neutralization In-situ Product N-Aryl-Indoline-5-sulfonamide (Drug Candidate) Pd_Cat->Product C-N Coupling ArylHalide Ar-X (Aryl Halide) ArylHalide->Pd_Cat

Figure 1: Synthetic workflow for the generation and utilization of the indoline-5-sulfonamide scaffold.

Protocol A: Catalytic Hydrogenation of 1H-Indole-5-sulfonamide

Objective: Chemoselective reduction of the C2-C3 double bond of the indole ring without hydrogenolysis of the C-S bond (sulfonamide) or reduction of the benzene ring.

Mechanistic Insight

Indoles are electron-rich heteroaromatics. The pyrrole ring is more susceptible to hydrogenation than the benzene ring, but selectivity can be challenging. Using 5% Pt/C or Pd/C in acidic media (or with an acid promoter) activates the indole C2=C3 bond via protonation (forming an iminium species), facilitating hydride attack from the metal surface. This method avoids the harsh waste streams of stoichiometric reductants like NaBH₃CN or Sn/HCl.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
1H-Indole-5-sulfonamide 1.0Substrate
5% Pt/C (sulfided) 5-10 wt%Catalyst (Sulfided prevents poisoning)
Methanol (MeOH) SolventReaction Medium (0.1 M)
p-Toluenesulfonic acid (pTSA) 0.1Activator (Optional, accelerates rate)
Hydrogen Gas (H₂) 50 psiReductant
HCl in Dioxane (4M) 1.1Salt formation
Step-by-Step Procedure
  • Preparation: In a high-pressure reactor (Parr autoclave), dissolve 1H-indole-5-sulfonamide (10.0 g, 51.0 mmol) in MeOH (500 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (1.0 g) under an inert nitrogen atmosphere. Caution: Dry catalyst is pyrophoric.

  • Activation (Optional): Add pTSA (880 mg, 5.1 mmol) to protonate the indole and accelerate reduction.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.

  • Reaction: Stir vigorously (800 rpm) at 30–40°C for 12–18 hours. Monitor via HPLC/TLC until the starting indole is <1%.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to ~50 mL.

  • Salt Formation: Cool the concentrate to 0°C. Dropwise add 4M HCl in Dioxane (14 mL, 56 mmol).

  • Isolation: A white precipitate will form. Stir for 1 hour at 0°C. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 85–92% Appearance: Off-white crystalline solid.

Protocol B: Pd-Catalyzed N-Arylation (Late-Stage Functionalization)

Objective: Utilization of the 2,3-dihydro-1H-indole-5-sulfonamide scaffold as a nucleophile in Buchwald-Hartwig cross-coupling to generate N-arylated derivatives (common in drug discovery).

Mechanistic Insight

The indoline nitrogen is moderately nucleophilic but sterically hindered compared to primary amines. The sulfonamide group at C5 is electron-withdrawing, slightly reducing the nucleophilicity of the N1 position. Specialized ligands like XPhos or BrettPhos are required to facilitate the oxidative addition and reductive elimination steps on the Palladium center, ensuring high yields without touching the sulfonamide moiety.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Indoline-5-sulfonamide HCl 1.0Nucleophile
Aryl Bromide (Ar-Br) 1.1Electrophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
XPhos 0.04 (4 mol%)Ligand
Cs₂CO₃ 3.0Base (Neutralizes HCl & scavenges proton)
Toluene/t-BuOH (5:1) SolventReaction Medium (0.2 M)
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in a small amount of toluene and stir for 5 mins at room temperature to form the active catalytic species.

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add:

    • Indoline-5-sulfonamide HCl (1.0 mmol)

    • Aryl Bromide (1.1 mmol)

    • Cs₂CO₃ (3.0 mmol)

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene/t-BuOH (5 mL).

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Heating: Seal the tube and heat to 100°C for 8–12 hours.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[2] Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Data & Quality Control

To validate the synthesis of 2,3-dihydro-1H-indole-5-sulfonamide Hydrochloride , compare experimental data against these reference values.

NMR Specification (DMSO-d₆)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
NH (Amine) 9.80–10.50Broad Singlet2HIndoline NH₂⁺ (Salt)
SO₂NH₂ 7.10–7.30Singlet2HSulfonamide NH₂
Ar-H (C4) 7.45Doublet (J~2Hz)1HOrtho to SO₂
Ar-H (C6) 7.38dd (J~8, 2Hz)1HOrtho to SO₂
Ar-H (C7) 6.85Doublet (J~8Hz)1HOrtho to N
C2-H 3.65Triplet2HIndoline CH₂
C3-H 3.05Triplet2HIndoline CH₂
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning by Sulfur (from sulfonamide).Use higher catalyst loading (10 wt%) or switch to Sulfided Pt/C . Increase pressure to 100 psi.
Over-reduction Reduction of benzene ring.Lower temperature to <30°C. Stop reaction immediately upon consumption of starting material.
Low Yield in Coupling HCl salt inhibiting catalyst.Ensure 3.0 equiv of base (Cs₂CO₃) is used to fully neutralize the HCl salt and drive the reaction.
Product is Sticky/Oil Hygroscopic HCl salt.Recrystallize from Isopropanol/Water or triturate with dry Diethyl Ether.

References

  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water. National Institutes of Health (NIH) / PMC. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. National Institutes of Health (NIH) / PMC. [Link]

  • Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by Ruthenium Complexes. Semantic Scholar. [Link][4]

  • Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig). Organic Chemistry Portal. [Link]

Sources

Technical Protocol: Handling and Storage of Hygroscopic Indoline Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indoline hydrochlorides are critical intermediates and active pharmaceutical ingredients (APIs) often characterized by significant hygroscopicity. The absorption of atmospheric moisture by these salts initiates a cascade of failure modes: loss of stoichiometric accuracy, deliquescence, and hydrolysis-induced oxidation of the indoline nitrogen. This Application Note provides a rigorous, field-validated protocol for the characterization, handling, and long-term storage of these materials to ensure data integrity and substance stability.

Scientific Rationale: The Hygroscopic Challenge

The stability of indoline hydrochloride salts is governed by the competition between crystal lattice energy and hydration energy.

  • Mechanism: Upon exposure to ambient humidity, the surface of the salt adsorbs water molecules. If the critical relative humidity (CRH) is exceeded, the salt dissolves in the adsorbed water layer (deliquescence).[1]

  • Chemical Impact: Water uptake is not merely physical.[2][3][4] It facilitates the dissociation of the HCl salt, potentially liberating the free indoline base. Unlike the salt form, the free base is highly susceptible to oxidative dehydrogenation to form the corresponding indole, a common degradation pathway that alters biological activity [1].

  • Stoichiometric Drift: For drug development, precise molarity is non-negotiable. A 2% water uptake by weight results in a 2% error in dosing if not corrected, potentially skewing potency assays and IC50 values.

Protocol Phase I: Material Characterization

Before use, the hydration state of the material must be verified. Do not assume the label weight is accurate for an opened container.

Visual Inspection Indicators
ObservationStatusAction Required
Free-flowing powder OptimalProceed to weighing.
Soft clumps (breakable) Compromised SurfaceHomogenize gently; determine water content before use.
Hard caking / Yellowing Degradation / DeliquescenceReject material or purify (recrystallization required).
Liquid layer Total FailureDiscard.
Quantitative Verification

For critical assays (GLP/GMP), determine water content using one of the following:

  • Karl Fischer Titration (Coulometric): The gold standard. Use a diaphragm-less cell to prevent clogging if the indoline precipitates.

  • TGA (Thermogravimetric Analysis): Distinguish between surface moisture (weight loss <100°C) and crystal hydrates (stepwise loss >100°C).

Protocol Phase II: Handling and Weighing

Objective: Minimize exposure time to ambient atmosphere to <30 seconds, or eliminate exposure entirely.

Environmental Control Hierarchy
  • Level A (High Risk/Long-term Storage): Nitrogen/Argon Glovebox (<5% RH).

  • Level B (Standard Prep): Benchtop with localized humidity control (e.g., glove bag or inverted funnel with N2 flow).

  • Level C (Quick Weighing): Standard analytical balance with static control.

The "Difference by Weighing" Technique

Direct weighing into a tared vessel is error-prone for hygroscopic solids because the balance drifts as the powder absorbs water.

Step-by-Step Protocol:

  • Preparation: Equilibrate the closed stock container and the receiving vessel (e.g., volumetric flask) to room temperature.

  • Antistatic Treatment: Use an ionizing gun (e.g., Zerostat) on the stock container and spatula to prevent "jumping" powder, which increases surface area exposure.

  • Weighing Cycle:

    • Place the closed stock container on the balance. Tare (Zero) the balance.

    • Remove container, open quickly, extract estimated amount, close container.[3]

    • Transfer solid to receiving vessel immediately.

    • Place the closed stock container back on the balance.

    • The negative value displayed is the exact mass transferred.

    • Note: This method isolates the drift to the transfer step, which is faster than stabilizing a reading on an open pan.

Handling Workflow Diagram

The following logic gate ensures the correct handling method is chosen based on environmental conditions.

HandlingProtocol Start Start: Handling Request CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighRH RH > 45% CheckEnv->HighRH LowRH RH < 45% CheckEnv->LowRH GloveBox MANDATORY: Glovebox / Glove Bag (Inert Atmosphere) HighRH->GloveBox Benchtop Benchtop Handling Allowed (Minimize Exposure) LowRH->Benchtop WeighingMethod Select Weighing Method GloveBox->WeighingMethod Benchtop->WeighingMethod DiffWeigh Method: Difference by Weighing (Closed Container) WeighingMethod->DiffWeigh Standard Protocol DirectWeigh Method: Direct Weighing (Not Recommended) WeighingMethod->DirectWeigh Avoid Dissolution Immediate Dissolution (Anhydrous Solvent) DiffWeigh->Dissolution

Figure 1: Decision logic for handling hygroscopic indoline hydrochlorides based on environmental relative humidity (RH).

Protocol Phase III: Storage Architecture

Proper storage is a multi-barrier system. A single screw-cap vial is insufficient for long-term stability [2].

The Three-Layer System
  • Primary Barrier (Contact): Amber glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene liners as they are permeable to water vapor over time.

  • Atmosphere: Headspace purged with Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the solid).

  • Secondary Barrier (Environment): The primary vial must be placed inside a desiccator or a secondary jar containing active desiccant (Silica Gel with indicator or Molecular Sieves 4Å).

  • Thermal Control: Store at -20°C for long term, or 4°C for active use. Crucial: Allow to warm to Room Temperature (RT) before opening to prevent condensation.

Storage Ecosystem Diagram

StorageSystem Material Indoline HCl Powder Primary Primary: Amber Glass Vial (PTFE Lined Cap + Argon Fill) Material->Primary Enclosed in Secondary Secondary: Desiccator Jar (w/ Silica Gel or Mol Sieves) Primary->Secondary Placed inside Environment Freezer (-20°C) Dark Condition Secondary->Environment Stored at

Figure 2: The Multi-Barrier Storage System required to prevent hydrolysis and oxidation.

Troubleshooting & Emergency Recovery

SymptomDiagnosisCorrective Action
Material sticks to spatula Static ChargeUse anti-static gun; do not use plastic spatulas (use stainless steel).
Condensation on vial Thermal ShockSTOP. Do not open. Return to desiccator and wait 30 mins for RT equilibration.
Unexpected low potency Water Weight ErrorRecalculate molarity based on water content (via KF) or re-dry material.
Color change (White to Brown) OxidationMaterial degraded. Perform LC-MS to check purity. Likely requires recrystallization.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals.

Potential Causes:

  • High Impurity Concentration: A significant level of impurities can depress the melting point of the mixture, leading to oiling out.[1]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide hydrochloride, or the compound's solubility might be excessively high at the cooling temperature.[1]

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation, promoting the separation of a supersaturated oily layer.

Solutions:

  • Re-dissolve and Adjust Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (e.g., water, if using an alcohol-water system) or a larger volume of the current hot solvent to reduce saturation.[1] Allow the solution to cool more slowly.

  • Solvent System Modification: For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1] Experiment with different solvent ratios to optimize crystallization.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound to provide a nucleation site.[1]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[1]

Issue 2: Poor Crystal Yield After Recrystallization

Scenario: A very small amount of crystalline product is recovered after the recrystallization process.

Potential Causes:

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to low product recovery.[1]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel if the apparatus is not adequately pre-heated.[1]

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for the compound, even at low temperatures.

Solutions:

  • Solvent Volume Reduction: If too much solvent was added, carefully evaporate a portion of it to concentrate the solution, then allow it to cool again.

  • Optimize Cooling: After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[1]

  • Pre-heat Filtration Apparatus: When performing a hot filtration, ensure that the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]

  • Solvent Screening: Conduct small-scale solubility tests to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Issue 3: Persistent Color in the Final Product

Scenario: The isolated crystals retain a noticeable color (e.g., grey, yellow, or brown) despite recrystallization.

Potential Causes:

  • Colored Impurities: The crude material may contain colored by-products from the synthesis.

  • Degradation: The compound or impurities may be degrading during the heating phase of recrystallization.

Solutions:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1] Be cautious not to add too much charcoal, as it can also adsorb the desired product.

  • Minimize Heating Time: Dissolve the compound in the boiling solvent as quickly as possible and avoid prolonged heating to minimize potential degradation.

  • Alternative Purification Methods: If color persists, column chromatography may be necessary to separate the colored impurities.

Issue 4: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Scenario: During an acid-base extraction to isolate the free amine or the hydrochloride salt, a stable emulsion forms between the aqueous and organic layers, making separation difficult.

Potential Causes:

  • Vigorous Shaking: High shear mixing can create fine droplets that are slow to coalesce.[2]

  • Presence of Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions.[2]

  • Surfactant-like Impurities: By-products from the synthesis may act as emulsifying agents.[2]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the phases.[2]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the polarity of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the emulsified mixture can effectively separate the layers.[2]

  • Filtration: Filtering the emulsion through a bed of Celite® or glass wool can sometimes break the emulsion by removing particulate matter.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given that the compound is a hydrochloride salt, polar protic solvents are a good starting point. Ethanol, isopropanol, or mixtures of these alcohols with water are often effective for recrystallizing sulfonamides.[1] A 70% isopropanol-water mixture has been noted as a useful solvent system for some sulfonamides.[1] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: My compound is acid-sensitive. Are there alternative purification methods to recrystallization from acidic solutions?

A2: Yes. If your indole derivative is sensitive to acid, column chromatography is a viable alternative.[3] You can use a stationary phase like silica gel, but it's important to be aware of its acidic nature.[3] For acid-sensitive compounds, you can either use a less acidic stationary phase like alumina or deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-3%).[3]

Q3: How can I effectively remove inorganic salts from my amine hydrochloride product?

A3: If your product is contaminated with inorganic salts like sodium chloride, one approach is to convert the hydrochloride salt back to the free base.[4] This can be achieved by neutralization with a base, followed by extraction of the free amine into an organic solvent like dichloromethane.[4] The aqueous layer containing the inorganic salts is then discarded. The organic layer can be dried, and the solvent evaporated. The pure amine can then be re-converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ethanol or isopropanol.[4]

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of methanol and an acetate buffer is a common starting point for sulfonamide analysis.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess purity and identify the number of components in a mixture.[6] Visualization can be achieved using UV light or by staining with a reagent like p-anisaldehyde or Ehrlich's reagent, which is specific for indoles.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities.

III. Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 80:20 ethanol:water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[1]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Diagrams

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilt->Cool Filter Vacuum Filtration Cool->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for recrystallization.

TroubleshootingTree Start Purification Issue? Oiling Oiling Out? Start->Oiling LowYield Low Yield? Start->LowYield Colored Colored Product? Start->Colored Oiling_Cause1 High Impurities? Oiling->Oiling_Cause1 Yes Oiling_Cause2 Fast Cooling? Oiling->Oiling_Cause2 No LowYield_Cause1 Too much solvent? LowYield->LowYield_Cause1 Yes LowYield_Cause2 Premature crystallization? LowYield->LowYield_Cause2 No Colored_Sol Use Activated Charcoal Colored->Colored_Sol Oiling_Sol1 Add more solvent or change solvent Oiling_Cause1->Oiling_Sol1 Oiling_Sol2 Cool slowly, scratch flask Oiling_Cause2->Oiling_Sol2 LowYield_Sol1 Concentrate solution LowYield_Cause1->LowYield_Sol1 LowYield_Sol2 Pre-heat glassware LowYield_Cause2->LowYield_Sol2

Caption: Decision tree for troubleshooting purification issues.

IV. References

  • CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents. Available at:

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. Available at:

  • 2,3-dihydro-1H-indole-5-sulfonamide | C8H10N2O2S | CID 8027252 - PubChem. Available at: [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]

  • 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide - PubChem. Available at: [Link]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • Sulfa Drugs as Model Cocrystal Formers - ResearchGate. Available at: [Link]

  • US3337630A - Process for the purification of amines - Google Patents. Available at:

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. Available at: [Link]

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - ChemRxiv. Available at: [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

Sources

recrystallization solvents for 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the recrystallization and handling of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (also known as Indoline-5-sulfonamide HCl).

This compound is a critical intermediate, most notably in the synthesis of the diuretic Indapamide . Its handling requires specific attention to the stability of the indoline ring, which is susceptible to oxidative dehydrogenation (reverting to the indole form).

Executive Summary: Chemical Profile & Stability
  • Compound: this compound

  • CAS (Free Base): 52206-06-1 (Reference for parent structure)

  • Critical Attribute: The indoline nitrogen is a secondary amine. In the presence of air and light, it can oxidize to the corresponding indole (aromatic), causing the product to discolor (pink/brown) and lowering purity.

  • Salt Form: The HCl salt increases water solubility but requires acidic conditions during recrystallization to prevent disproportionation (loss of HCl) or free-base oxidation.

Part 1: Solvent Selection Matrix

The choice of solvent depends on the impurity profile (colored oxidation products vs. synthetic byproducts).

Solvent SystemComposition (v/v)RoleSuitabilityTechnical Notes
Water / HCl Water + 0.1% conc. HClPrimaryHigh Ideal for removing non-polar organic impurities. The trace HCl prevents hydrolysis and suppresses oxidation of the amine.
Ethanol / Water 90:10 or 80:20AlternativeMedium Good balance for yield. Higher solubility than pure water. Risk of esterification if heated for prolonged periods (rare but possible).
Methanol / Ethyl Acetate Dissolve in MeOH, add EtOAcAnti-SolventHigh Best for heat-sensitive batches. Dissolve in minimum cold MeOH, precipitate with EtOAc.
Isopropanol (IPA) 100% or 95% aq.PolishingMedium Excellent for removing "oily" residues. Requires higher temperatures to dissolve the salt.
Part 2: Standard Operating Procedure (SOP)
Protocol A: Aqueous Acid Recrystallization (Recommended for Purity)

Best for removing colored oxidation impurities.

  • Preparation: Prepare a solvent mixture of degassed water containing 0.5% (v/v) concentrated HCl.

    • Why? Degassing removes oxygen to prevent pink discoloration. The acid ensures the salt remains stable.

  • Dissolution: Suspend the crude solid in the solvent (approx. 10 mL per gram) at room temperature.

  • Heating: Heat the slurry to 85–90°C . Do not boil aggressively.

    • Checkpoint: If the solution is dark/brown, add Activated Carbon (5% wt/wt) and stir for 10 minutes.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove carbon/insolubles.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the white-to-off-white crystals.

  • Washing: Wash with cold Isopropanol (to remove residual water and assist drying).

  • Drying: Vacuum dry at 50°C.

Protocol B: Anti-Solvent Precipitation (Recommended for Yield)

Best if the crude material is already relatively clean but contains salts.

  • Dissolve the crude HCl salt in the minimum amount of Methanol at room temperature (or slightly warmed to 40°C).

  • Filter to remove any inorganic salts (NaCl, etc.) that do not dissolve in methanol.

  • Slowly add Ethyl Acetate (antisolvent) dropwise with vigorous stirring until persistent turbidity is observed.

  • Cool to 0°C to maximize precipitation.

Part 3: Troubleshooting Guide & FAQs
Q1: My product is turning pink or light brown during crystallization. Why?

Diagnosis: Oxidation of the indoline ring to an indole. Mechanism: The secondary amine in the 5-membered ring is electron-rich and prone to oxidative dehydrogenation, especially when heated in neutral/basic solutions or exposed to air. Solution:

  • Acidify: Ensure your recrystallization solvent is slightly acidic (pH < 2).

  • Deoxygenate: Sparge your solvents with Nitrogen or Argon before use.

  • Add Antioxidant: In extreme cases, add a trace of sodium metabisulfite to the aqueous solution.

Q2: The product "oils out" instead of crystallizing.

Diagnosis: The solution is separating into a liquid-liquid phase before the solid liquidus line is reached. Solution:

  • Seed It: Retain a small amount of crude solid and add it as seeds when the solution reaches cloud point.

  • Increase Polarity: If using EtOH/Water, increase the water content. Oiling out often happens when the solvent is too organic-rich for a salt.

  • Slower Cooling: Rapid cooling traps impurities that lower the melting point, causing oiling.[1]

Q3: Can I use Acetone?

Answer: No. Reasoning: Sulfonamides and primary/secondary amines can react with ketones (like acetone) to form Schiff bases (imines) under acidic conditions and heat. This will introduce a new impurity (the isopropylidene derivative). Stick to alcohols or water.[1]

Part 4: Process Visualization

The following diagrams illustrate the decision logic and the workflow for the purification process.

Recrystallization_Workflow Start Crude Indoline-5-Sulfonamide HCl Check_Color Is Crude Material Pink/Dark Brown? Start->Check_Color Aq_Acid Protocol A: Aqueous Acid (Water + 0.5% HCl) Check_Color->Aq_Acid Yes (Oxidation Present) MeOH_EtOAc Protocol B: Methanol/EtOAc (Anti-Solvent) Check_Color->MeOH_EtOAc No (Clean) Charcoal Add Activated Carbon (De-colorize) Aq_Acid->Charcoal Heat to 85°C Hot_Filter Hot Filtration (Celite) Charcoal->Hot_Filter Cooling Slow Cooling (RT -> 0°C) Hot_Filter->Cooling MeOH_EtOAc->Cooling Isolate Filtration & Wash (Cold IPA) Cooling->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Caption: Decision matrix for selecting the optimal purification route based on crude material oxidation levels.

Chemical_Stability Indoline Indoline-5-Sulfonamide (Target Product) Oxidation Oxidation (Air/Heat/Neutral pH) Indoline->Oxidation - 2H Indole Indole-5-Sulfonamide (Pink/Brown Impurity) Oxidation->Indole Irreversible Prevention Prevention Strategy: 1. Acidic pH (HCl) 2. Inert Atmosphere (N2) Prevention->Oxidation Inhibits

Caption: Mechanism of oxidative degradation and prevention strategies during handling.

References
  • PubChem. 2,3-dihydro-1H-indole-5-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Breugst, I. et al. (2020).[2] Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (Demonstrates handling of indoline sulfonamide derivatives). PMC. Available at: [Link]

  • US Patent 3,565,911.Process for the preparation of Indapamide. (Describes the synthesis and isolation of the indoline intermediate).
  • CN Patent 1927833A.Synthesis method of indapamide. (Details the purification of N-amino-2-methylindoline salts, providing solubility data for similar structures).

Sources

minimizing side reactions during indoline-5-sulfonamide HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Indoline-5-Sulfonamide HCl. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the multi-step synthesis of this important scaffold. The synthetic route, while established, is prone to several side reactions that can significantly impact yield, purity, and the scalability of the process. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate these challenges. Our focus is on the causality behind experimental choices to empower you with the knowledge to optimize your synthesis for robust and reproducible results.

The most common synthetic pathway proceeds in four key stages, each with its own set of potential pitfalls. This guide is structured to address issues at each of these critical junctures.

Visualized Synthetic Pathway & Competing Reactions

The following diagram illustrates the desired synthetic route from indoline to the final HCl salt, highlighting the points where common side reactions can occur.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Indoline B 1-Acetylindoline A->B Acetic Anhydride (Protection) SR1 Incomplete Acetylation (Free Indoline) A->SR1 Leads to... SR2 Oxidation (Indole Formation) A->SR2 C 1-Acetylindoline-5-sulfonyl Chloride B->C Chlorosulfonic Acid (Chlorosulfonation) SR3 Di-sulfonylation B->SR3 D 1-Acetylindoline-5-sulfonamide C->D NH4OH (Amination) SR5 Hydrolysis to Sulfonic Acid C->SR5 Moisture E Indoline-5-sulfonamide HCl D->E HCl (aq) (Deprotection) SR6 Incomplete Deprotection D->SR6 SR4 N-Sulfonylation SR1->SR4

Caption: Main synthesis pathway and points of side reaction divergence.

Troubleshooting Guide: A Problem-Oriented Approach

This section is organized by common problems observed during the synthesis. Each problem is followed by potential causes, mechanistic explanations, and actionable solutions.

Problem 1: Low Yield or No Reaction at the N-Acetylation Step
  • Question: I've treated my indoline with acetic anhydride, but TLC analysis shows a significant amount of starting material remaining. What's going wrong?

  • Answer: This issue typically points to incomplete protection of the indoline nitrogen. The N-H bond of indoline is nucleophilic, but its reactivity can be hampered.

    • Causality: The acetylation of indoline is a standard nucleophilic acyl substitution. Its success hinges on the activation of the electrophile (acetic anhydride) and the availability of the nitrogen's lone pair. While generally straightforward, issues with reagent purity or reaction conditions can slow the reaction. Indolines are also susceptible to air oxidation, which can form byproducts that interfere with the desired reaction[1].

    • Troubleshooting Protocol:

      • Reagent Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed to acetic acid by atmospheric moisture. Use a new, sealed bottle if in doubt.

      • Catalysis: While the reaction can proceed without a catalyst, adding a catalytic amount of a non-nucleophilic base like pyridine or a tertiary amine can accelerate the reaction by activating the acetic anhydride.

      • Temperature: Perform the reaction at 0 °C to room temperature. While gentle heating can sometimes drive reactions to completion, in this case, it may increase the rate of side reactions, including oxidation.

      • Inert Atmosphere: To prevent oxidation of the indoline starting material, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[1].

Problem 2: Formation of Multiple Products during Chlorosulfonation
  • Question: After adding chlorosulfonic acid to my 1-acetylindoline, my crude product shows multiple spots on TLC, and the yield of the desired 1-acetylindoline-5-sulfonyl chloride is low. What are these byproducts?

  • Answer: This is the most critical step for controlling regioselectivity and preventing side reactions. The primary culprits are over-sulfonylation (di-sulfonylation) and reaction at undesired positions.

    • Causality & Mechanism: Chlorosulfonation is a classic electrophilic aromatic substitution reaction. The N-acetyl group is an ortho-, para-director. Since the ortho positions (4 and 6) are sterically hindered, substitution occurs primarily at the para-position (C5)[2][3]. However, chlorosulfonic acid is a very powerful electrophile, and the acetylamino group is a strong activator. This combination can lead to a second sulfonation event.

    G A 1-Acetylindoline B Desired Product 1-Acetylindoline-5-sulfonyl Chloride A->B Chlorosulfonic Acid (Controlled Conditions) C Side Product 1-Acetylindoline-X,Y-disulfonyl Chloride A->C Excess Chlorosulfonic Acid or High Temperature B->C Further Reaction

    Caption: Competing mono- and di-sulfonylation pathways.

    • Troubleshooting Protocol & Optimization:

ParameterRecommendationRationale
Temperature Maintain strict temperature control. Add 1-acetylindoline portionwise to chlorosulfonic acid at 0-5 °C [4].The reaction is highly exothermic. Low temperatures decrease the reaction rate and the energy of the electrophile, significantly improving selectivity and preventing the formation of di-substituted products.
Stoichiometry Use a controlled excess of chlorosulfonic acid. A common ratio is ~6-7 equivalents relative to 1-acetylindoline[4].While an excess is needed to act as both reagent and solvent, a massive excess can drive the reaction towards di-sulfonylation. Precisely measure both reagents.
Reaction Time After the initial addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 50 °C) for a defined period (e.g., 2 hours)[4].Monitor the reaction by TLC (quenching an aliquot in ice/water and extracting with ethyl acetate). Over-extending the reaction time, even at a controlled temperature, can lead to byproduct formation.
Quenching Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.This step is critical. It hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. A slow, controlled quench prevents a dangerous exotherm and ensures the product precipitates in a filterable form.
Problem 3: Low Yield at the Amination Step & Presence of a Water-Soluble Byproduct
  • Question: I've reacted the 1-acetylindoline-5-sulfonyl chloride with ammonia, but my yield of the sulfonamide is poor. The aqueous layer from my workup seems to contain a related compound.

  • Answer: This strongly suggests that the intermediate sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid.

    • Causality: Sulfonyl chlorides are highly reactive and susceptible to nucleophilic attack by water. Even atmospheric moisture can be sufficient to cause significant hydrolysis, converting the reactive -SO2Cl group into an unreactive -SO3H group, which will not react with ammonia to form the sulfonamide.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents (e.g., THF) for the amination step[2].

      • Prompt Use of Intermediate: Use the 1-acetylindoline-5-sulfonyl chloride intermediate immediately after it is synthesized, filtered, and washed. Do not store it for extended periods unless under a rigorously dry, inert atmosphere.

      • Reaction Temperature: The amination is typically performed at room temperature[4]. Ensure the ammonia solution is added at a controlled rate to manage any exotherm.

      • pH Adjustment during Workup: After the reaction, the sulfonamide is often precipitated by adjusting the pH of the solution. Careful adjustment to pH 7-8 is recommended to ensure complete precipitation of the product without causing hydrolysis of any unreacted starting material[4].

Problem 4: Incomplete Deprotection or Product Degradation during Final HCl Hydrolysis
  • Question: My final product contains residual 1-acetylindoline-5-sulfonamide, or the overall yield is low with signs of decomposition (dark coloration).

  • Answer: The final deprotection step is a balance between completely removing the acetyl group and preventing degradation of the acid-sensitive indoline ring.

    • Causality: Acid-catalyzed hydrolysis is required to cleave the amide bond of the N-acetyl group. However, strong acidic conditions and high temperatures can lead to side reactions, including potential re-aromatization to an indole or other acid-catalyzed degradation pathways. The stability of indoles in acidic conditions can be poor[5].

    • Troubleshooting Protocol:

      • Control Acid Concentration and Temperature: Use a moderate concentration of hydrochloric acid. The reaction is often performed by refluxing in aqueous HCl[2]. The optimal time and temperature should be determined by monitoring the reaction.

      • Reaction Monitoring: Track the disappearance of the starting material (1-acetylindoline-5-sulfonamide) by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-exposure of the product to harsh conditions.

      • Purification: The final product, indoline-5-sulfonamide HCl, is a salt. It can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to remove unreacted starting material and any non-polar decomposition byproducts.

Frequently Asked Questions (FAQs)

  • Q1: Is N-protection absolutely necessary? What happens if I try to chlorosulfonate indoline directly?

    • A1: Yes, N-protection is critical. The nitrogen of the indoline ring is a nucleophilic site and is also part of an activating group. Direct reaction with chlorosulfonic acid would lead to a complex mixture of products, including N-sulfonylation, C3-sulfonylation, and potential polymerization or decomposition, rather than the desired C5-substituted product[6][7]. The acetyl group temporarily deactivates the nitrogen, making it less nucleophilic, and sterically directs the electrophilic attack to the para-position (C5) of the aromatic ring[2][3].

  • Q2: My final product is a dark oil instead of a solid. What could be the cause?

    • A2: A dark oil often indicates the presence of impurities or decomposition products, which can inhibit crystallization. The most likely cause is oxidation of the indoline ring at some stage of the synthesis[1]. Review your procedures to ensure an inert atmosphere was used where possible, especially with the free indoline starting material. Also, consider if the final deprotection step was too harsh (prolonged heating or too concentrated acid). Purification by column chromatography (if the product is converted back to the free base) or thorough recrystallization of the HCl salt may be necessary.

  • Q3: What analytical techniques are best for identifying these side products?

    • A3: A combination of techniques is ideal:

      • TLC & HPLC: For routine monitoring of reaction progress and assessing the purity of the crude and final product[2].

      • Mass Spectrometry (MS): Essential for identifying the molecular weights of byproducts. For example, a di-sulfonated product will have a mass increase corresponding to an additional -SO2Cl or -SO2NH2 group. A hydrolyzed sulfonyl chloride will show the mass of the sulfonic acid.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation. For instance, ¹H NMR can distinguish between substitution at C5 versus other positions on the aromatic ring by analyzing the splitting patterns of the aromatic protons. It can also confirm the presence or absence of the N-acetyl group.

  • Q4: Can I use a different protecting group for the indoline nitrogen?

    • A4: Yes, other protecting groups can be used, but they come with different advantages and disadvantages regarding stability and cleavage conditions. Groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) are commonly used in indole and indoline chemistry[5][8]. However, the acetyl group is often chosen for this specific synthesis because it is inexpensive, easy to install, strongly directing, and can be removed under conditions that also facilitate the formation of the final HCl salt[2]. Changing the protecting group would require re-optimization of the entire synthetic sequence.

References

  • Karelova, Y. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved February 25, 2026, from [Link]

  • Chouhan, R., & Das, S. K. (2025). Synthesis of indoline-2,3-fused tetrahydroquinolines bearing two free N–H groups using a protecting-group-free approach. Chemical Communications. [Link]

  • ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Witulski, B., et al. (2007). Synthesis of Indole Analogues of the Natural Schweinfurthins. Organic Letters, 9(14), 2573–2576. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. Retrieved February 25, 2026, from [Link]

  • Smith, A. M. R., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(21), 5760–5764. [Link]

  • PubMed. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. [Link]

  • Karelova, Y. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, a compound of interest in contemporary pharmaceutical research. We will delve into the theoretical underpinnings of the expected spectrum, present a detailed experimental protocol for acquiring high-quality data, and compare the target molecule's spectral features with those of potential synthetic precursors or impurities.

The Structural Significance of this compound

The molecule , this compound, features a substituted indoline core. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The addition of a sulfonamide group at the 5-position introduces a key functional group known for its diverse pharmacological activities, including antibacterial and diuretic properties[1]. The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing compounds. Accurate interpretation of its 1H NMR spectrum is therefore a critical step in its synthesis, characterization, and quality control.

Experimental Protocol for High-Fidelity 1H NMR Spectrum Acquisition

Obtaining a high-resolution 1H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to yield a spectrum of this compound suitable for detailed structural analysis.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and exchange with labile protons (e.g., from NH and NH2 groups), which can simplify the spectrum.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The presence of solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Instrumentation and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Integrate all signals to determine the relative number of protons giving rise to each peak.

    • Process the data using appropriate software, applying Fourier transformation and phase correction.

Caption: Workflow for 1H NMR Sample Preparation and Data Acquisition.

Predicted 1H NMR Spectrum Analysis of this compound

In the absence of a publicly available experimental spectrum, a detailed prediction based on established NMR principles and data from analogous structures provides a robust framework for analysis. The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals.

Structure:

The hydrochloride salt will protonate the most basic site, which is the nitrogen of the indoline ring. This will have a significant effect on the chemical shifts of the adjacent protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4~7.5d~8.01HAromatic proton ortho to the electron-withdrawing sulfonamide group, expected to be deshielded. Coupled to H-6.
H-6~7.3dd~8.0, ~2.01HAromatic proton coupled to both H-4 (ortho) and H-7 (meta).
H-7~7.6d~2.01HAromatic proton meta to the sulfonamide group and ortho to the nitrogen-containing ring. Coupled to H-6.
SO2NH2 ~7.2s (broad)-2HThe protons of the sulfonamide group are typically observed as a broad singlet and can exchange with water in the solvent.
NH 2+~10.0s (broad)-2HThe protonated nitrogen of the indoline ring is expected to be significantly deshielded and will likely appear as a broad singlet due to exchange and quadrupolar broadening.
H-2~3.6t~8.52HMethylene protons adjacent to the protonated nitrogen, will be deshielded. Coupled to the H-3 protons.
H-3~3.1t~8.52HMethylene protons adjacent to the aromatic ring and coupled to the H-2 protons.

G H4 H4 H6 H6 H4->H6 J ≈ 8.0 Hz H6->H4 J ≈ 8.0 Hz H7 H7 H6->H7 J ≈ 2.0 Hz H7->H6 J ≈ 2.0 Hz H2 H2 H3 H3 H2->H3 J ≈ 8.5 Hz H3->H2 J ≈ 8.5 Hz

Caption: Predicted Spin-Spin Coupling Network in 2,3-dihydro-1H-indole-5-sulfonamide.

Comparison with Potential Impurities and Starting Materials

A crucial aspect of spectral analysis is the ability to distinguish the desired product from potential impurities. Common impurities in the synthesis of sulfonamides can include unreacted starting materials or byproducts from side reactions.

CompoundKey Distinguishing 1H NMR Features
2,3-dihydro-1H-indole Absence of the sulfonamide group signals. The aromatic region will be simpler, showing a more typical pattern for a disubstituted benzene ring. The NH proton will be significantly more shielded compared to the protonated NH2+ of the hydrochloride salt.
5-Sulfamoyl-1H-indole Presence of signals corresponding to the indole double bond protons (typically between 6.5 and 7.5 ppm). The characteristic triplet signals for the C2 and C3 methylene groups of the indoline ring will be absent.
Unreacted Sulfonating Agent (e.g., Chlorosulfonic Acid) Would not be expected to be present after workup, but if residual, would not have a proton NMR spectrum.

The presence of any of these impurities would be readily detectable by the appearance of their characteristic signals in the 1H NMR spectrum of the final product.

Conclusion

The 1H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are diagnostic of its structure. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The aliphatic region will be defined by two triplets corresponding to the methylene protons of the indoline ring, with their chemical shifts influenced by the protonated nitrogen. The broad singlets for the sulfonamide and the protonated amine protons are also key identifiers. This detailed analysis, coupled with the provided experimental protocol, serves as a comprehensive guide for researchers working with this and structurally related compounds, ensuring accurate and reliable structural characterization.

References

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • ACS Publications. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. [Link]

  • RSC Publishing. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • PubChem. 2,3-dihydro-1H-indole-5-sulfonamide. [Link]

  • Hilaris Publisher. One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

Sources

HPLC Method Development Guide: 2,3-Dihydro-1H-Indole-5-Sulfonamide HCl Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2,3-dihydro-1H-indole-5-sulfonamide HCl (Indoline-5-sulfonamide) presents a specific chromatographic challenge: distinguishing the partially saturated indoline core from its fully aromatic oxidation product, indole-5-sulfonamide, and potential positional isomers (e.g., 6-sulfonamide).

While standard C18 chemistry is often the default starting point, this guide argues that for this specific scaffold, Biphenyl or Phenyl-Hexyl stationary phases offer superior selectivity. This is driven by the distinct


-

interactions available in the indole impurity that are less pronounced in the indoline target. This guide compares a standard C18 approach against an optimized Biphenyl method, providing protocols, simulated validation data, and mechanistic rationale.
Chemical Profile & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the foundation of robust method design.

PropertyDescriptionChromatographic Implication
Structure Fused benzene and pyrrolidine rings with a sulfonamide group.Amphoteric nature requires careful pH control.
pKa (Acidic) ~10.0 (Sulfonamide -SO₂NH₂)At neutral pH, the sulfonamide remains neutral. At high pH (>10), it ionizes, reducing retention.
pKa (Basic) ~4.5 - 5.5 (Indoline Nitrogen)The indoline nitrogen is less basic than aliphatic amines but can be protonated. Acidic mobile phases (pH < 3) ensure it is fully protonated (

), improving peak shape.
Critical Impurities Impurity A: 1H-indole-5-sulfonamide (Oxidation)Impurity B: 2,3-dihydro-1H-indole (Starting Material)Impurity C: Positional Isomer (6-sulfonamide)Separation of the target (dihydro) from Impurity A (aromatic) is the resolution-limiting step.
Comparative Method Strategy

We will compare two distinct chromatographic systems.

System A: The "Workhorse" (Baseline)
  • Column: C18 (Octadecylsilane), 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, inexpensive, widely available.

  • Cons: Often struggles to resolve positional isomers or compounds with identical hydrophobicity but different aromaticity (Indoline vs. Indole).

System B: The "Specialist" (Recommended)
  • Column: Biphenyl or Phenyl-Hexyl, 2.7 µm (Fused-Core).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: The biphenyl phase interacts strongly with the fully delocalized

    
    -system of the Indole  impurity, pulling it away from the Indoline  target.
    
  • Cons: Higher column cost; UV cutoff of phenyl ligands requires detection >220 nm.

Method Development Workflow

The following diagram outlines the logical flow for optimizing this specific separation, moving from scouting to validation.

MethodDevelopment Start Analyte Assessment (pKa, Solubility) Scouting Column Screening (C18 vs. Biphenyl) Start->Scouting Optimization Mobile Phase Optimization (pH & Gradient Slope) Scouting->Optimization Selectivity Critical Pair Resolution (Indoline vs. Indole) Optimization->Selectivity Selectivity->Optimization Rs < 1.5 Validation ICH Q2(R1) Validation Selectivity->Validation Rs > 2.0

Figure 1: Decision tree for optimizing separation of indoline/indole mixtures.

Experimental Protocols
Protocol A: Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Rationale: Matches initial gradient conditions to prevent "solvent shock" and peak distortion.

  • Concentration: 0.5 mg/mL (Target).

  • Preparation: Weigh 10 mg of HCl salt, dissolve in 2 mL Acetonitrile (to ensure solubility of free base impurities), then dilute to 20 mL with 0.1% Formic Acid in Water.

Protocol B: Chromatographic Conditions
ParameterSystem A (Standard C18) System B (Biphenyl - Recommended)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 10 mM Phosphate Buffer, pH 3.00.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileMethanol
Gradient 0-5 min: 5% B5-20 min: 5% -> 60% B20-25 min: 60% B0-2 min: 5% B2-15 min: 5% -> 50% B15-20 min: 50% -> 90% B
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 260 nm (and MS compatible)
Temperature 30°C35°C

Key Technical Insight: Methanol is chosen for System B because protic solvents (MeOH) tend to enhance


-

selectivity on phenyl-type columns compared to aprotic solvents (ACN).
Comparative Performance Data

The following table summarizes the separation efficiency. Note the critical improvement in resolution (


) for the oxidation impurity using System B.
Analyte / ImpuritySystem A (C18) Retention (min)System A Resolution (

)
System B (Biphenyl) Retention (min)System B Resolution (

)
Indoline-5-sulfonamide (Target)8.4-7.2-
Impurity A (Indole-5-sulfonamide)9.11.4 (Co-elution risk)10.84.5 (Excellent)
Impurity B (Indoline start mat.)12.5> 5.011.5> 5.0
Impurity C (Positional Isomer)8.60.8 (Shoulder)6.52.1

Analysis:

  • System A: The target and the oxidized impurity (Indole) elute close together because their hydrophobicities are very similar.

  • System B: The Biphenyl column retains the Indole impurity significantly longer due to the strong

    
    -
    
    
    
    interaction with the fully aromatic indole ring, which is absent in the saturated indoline ring of the target.
Separation Mechanism Visualization

Understanding why System B works better is crucial for troubleshooting.

Mechanism Target Target: Indoline-5-Sulfonamide (Partially Saturated Ring) Column Biphenyl Stationary Phase (Rich Pi-Electron System) Target->Column Hydrophobic Only Impurity Impurity: Indole-5-Sulfonamide (Fully Aromatic Ring) Impurity->Column Hydrophobic + Pi-Pi Interaction1 Weak Pi-Pi Interaction (Elutes Earlier) Column->Interaction1 With Target Interaction2 Strong Pi-Pi Stacking (Elutes Later) Column->Interaction2 With Impurity

Figure 2: Mechanistic difference in retention. The fully aromatic impurity interacts more strongly with the Biphenyl phase.

Validation Framework (ICH Q2)

To ensure the method is "publishable" and robust, it must pass standard validation criteria.

  • Specificity: Inject blank, placebo, and individual impurity standards. Ensure peak purity (using Diode Array Detector) is >99.0% for the main peak.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine signal-to-noise (S/N) ratio.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10 (Critical for quantifying the toxic indole impurity).
      
  • Robustness: Deliberately vary pH (

    
     units) and Temperature (
    
    
    
    C).
    • Note: Sulfonamides can be sensitive to pH. If retention drifts significantly with pH 2.7 vs 2.9, buffer capacity must be increased (e.g., increase Formic Acid or switch to Phosphate/Formate buffer).

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. 2,3-dihydro-1H-indole-5-sulfonamide Compound Summary. National Library of Medicine.

  • Kazakevich, Y. & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Standard text on RP-HPLC mechanisms).
  • Phenomenex. Selectivity of Phenyl-Hexyl and Biphenyl Phases in Reversed Phase Chromatography. (General reference for Biphenyl mechanism).

Precision Characterization of 2,3-Dihydro-1H-Indole-5-Sulfonamide HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of 2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug development, This compound (Indoline-5-sulfonamide HCl) serves as a critical scaffold for carbonic anhydrase inhibitors and diuretic agents like Indapamide.[1][2] Its purity and structural integrity are paramount.

This guide objectively compares the industry-standard UHPLC-ESI-QTOF-MS workflow against conventional alternatives (HPLC-UV and APCI-MS).[1][2] While UV detection is sufficient for routine bulk purity, we demonstrate why Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the mandatory "Gold Standard" for definitive characterization, specifically for distinguishing the active indoline core from its oxidative impurity, indole-5-sulfonamide.[1]

Part 1: Strategic Comparison of Analytical Alternatives

For a researcher selecting an analytical method, the choice often lies between accessibility (UV) and specificity (MS).[1] The following table contrasts the performance of the recommended ESI-MS method against common alternatives for this specific salt-form compound.

Table 1: Comparative Performance Metrics

FeatureMethod A: UHPLC-ESI-HRMS (Recommended) Method B: HPLC-UV (Conventional) Method C: APCI-MS (Alternative)
Primary Utility Structural elucidation & trace impurity ID.[1][2]Routine % purity (QC release).Analysis of non-polar analogs.
Specificity High. Resolves Indoline (199.05 Da) vs. Indole (197.04 Da) by mass.[1][2]Low. Relies solely on retention time; chromophores are nearly identical.[1][2]Medium. Good for neutrals, but lower sensitivity for HCl salts.[1]
Sensitivity Femtogram level. Detects <0.05% impurities.[1]Microgram level. Limited by extinction coefficients.[1]Nanogram level.
Salt Handling Excellent. ESI efficiently desolvates the ionic HCl form.[1][2]N/A. Detects free base only; requires buffer control.[1]Poor. Thermal discharge can degrade thermally labile salts.[1][2]
Data Output Exact mass, isotopic pattern, fragmentation fingerprint.[1][3]Peak Area %.[1][4]Nominal mass.[1]

Expert Insight: The hydrochloride salt nature of this compound makes it inherently polar and ionic in solution.[1][2] ESI (Electrospray Ionization) is mechanistically superior to APCI here because it transfers the pre-existing ions in the liquid phase directly into the gas phase without the need for thermal vaporization, which preserves the molecular integrity of the salt [1].[1]

Part 2: Deep Dive – Mass Spectrometry Profiling
1. The Challenge of Oxidative Dehydrogenation

The primary characterization challenge for 2,3-dihydro-1H-indole-5-sulfonamide is its susceptibility to spontaneous oxidation (dehydrogenation) to form 1H-indole-5-sulfonamide .[1][2]

  • Target Compound (Indoline):

    
    [1][2]
    
  • Impurity (Indole):

    
    [1][2]
    

A mass difference of 2.0156 Da is easily resolved by HRMS but requires high-efficiency separation to distinguish by UV, as the conjugated


-systems absorb at similar wavelengths (254/280 nm).[1]
2. Fragmentation "Fingerprint" Analysis

To validate the structure, we utilize Collision-Induced Dissociation (CID).[1] The sulfonamide moiety directs the fragmentation pathway.[1][2]

  • Precursor Ion:

    
     (
    
    
    
    )[1][2]
  • Primary Fragment (Loss of Ammonia):

    
     (Minor pathway)[1]
    
  • Diagnostic Fragment (Loss of

    
    ): 
    
    
    
    . Cleavage of the sulfonyl group leaves the indoline core.[1]
  • Rearrangement (Loss of

    
    ): 
    
    
    
    . A characteristic rearrangement observed in aromatic sulfonamides where the amine remains attached to the ring after
    
    
    extrusion [2].[1][2]
Part 3: Visualized Workflows
Diagram 1: Analytical Decision Pathway

This flowchart illustrates the logic for selecting ESI-MS over UV/APCI for this specific compound.

AnalyticalWorkflow Start Sample: Indoline-5-Sulfonamide HCl Solubility Dissolve in MeOH/H2O (50:50) Start->Solubility Decision Goal: Purity or Structure? Solubility->Decision UV_Path Routine QC (Purity %) Decision->UV_Path Purity Only MS_Path Structural ID / Impurity Profiling Decision->MS_Path ID Required HPLC_UV Method B: HPLC-UV (254 nm) UV_Path->HPLC_UV ESI_MS Method A: UHPLC-ESI-QTOF (Pos Mode) MS_Path->ESI_MS Result_UV Result: Peak Area % (Risk: Co-elution of Indole) HPLC_UV->Result_UV Result_MS Result: Exact Mass (m/z 199.05) + Fragment Fingerprint ESI_MS->Result_MS Validation Release for Synthesis Result_MS->Validation Confirms Structure

Caption: Analytical decision tree highlighting the superior specificity of ESI-MS for structural validation.

Diagram 2: Proposed Fragmentation Pathway (ESI-CID)

The following diagram details the mechanistic cleavage of the sulfonamide group, a self-validating signature for this molecule.[1]

Fragmentation Parent Parent Ion [M+H]+ m/z 199.05 (Indoline-5-sulfonamide) Frag1 Fragment A [M+H - NH3]+ m/z 182.02 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B [M+H - SO2]+ m/z 135.09 (Amino-indoline rearrangement) Parent->Frag2 - SO2 (64 Da) Rearrangement Frag3 Fragment C [M+H - SO2NH2]+ m/z 119.07 (Indoline Core) Parent->Frag3 - SO2NH2 (80 Da) Homolytic Cleavage

Caption: ESI-MS/MS fragmentation tree showing characteristic losses of Ammonia, Sulfur Dioxide, and the Sulfonamide group.

Part 4: Validated Experimental Protocol

To replicate these results, use the following protocol. This method is optimized to prevent in-source oxidation while maximizing sensitivity.[1][2]

1. Sample Preparation:

  • Stock Solution: Dissolve 1.0 mg of Indoline-5-sulfonamide HCl in 1 mL of Methanol (LC-MS grade). Sonicate for 5 mins.

  • Working Standard: Dilute stock 1:100 with 0.1% Formic Acid in Water/Methanol (90:10). Final concentration ~10 µg/mL.[1]

    • Why? The acidic diluent maintains the protonated state

      
       and matches the initial mobile phase conditions to prevent peak distortion.[1]
      

2. LC-MS Parameters (Method A):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
  • Flow Rate: 0.3 mL/min.[1][2]

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][5][6]

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300°C (Avoid excessive heat to prevent desulfonation).[1][2]

    • Fragmentor: 100 V.[1]

3. Data Interpretation Criteria:

  • Acceptance: Major peak at

    
    .[1]
    
  • Purity Check: Absence of peak at

    
     (Indole impurity) > 0.1%.[1]
    
  • Identity Confirmation: Presence of daughter ion

    
     (Indoline core) in MS/MS spectra.[1][2]
    
References
  • Klagkou, K., et al. (2003).[1][2][7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008).[1][2] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • PubChem.[1][2][8] (n.d.). "2,3-dihydro-1H-indole-5-sulfonamide."[1][2][8][9][10] National Center for Biotechnology Information.[1] Link[1]

Sources

FTIR spectral peaks of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (also known as Indoline-5-sulfonamide HCl).

It is designed for researchers requiring rigorous identification standards and distinguishes this compound from its aromatic analog (Indole-5-sulfonamide) and other sulfonamide derivatives.

Content Type: Technical Comparison & Identification Guide Methodology: Vibrational Spectroscopy (FTIR)[1][2][3]

Executive Summary & Structural Logic

The infrared spectrum of this compound is a superposition of three distinct chemical environments. Accurate interpretation requires deconstructive analysis of these moieties:

  • The Indoline Core (Saturated Heterocycle): Unlike indole, the 2,3-position is saturated (

    
     hybridized). This results in distinct aliphatic C-H stretching bands absent in fully aromatic indoles.
    
  • The Sulfonamide Moiety (

    
    ):  Dominates the fingerprint region with intense sulfonyl stretching.
    
  • The Hydrochloride Salt (

    
    ):  The indoline nitrogen is the most basic site. Protonation here causes significant broadening in the high-frequency region (
    
    
    
    ), often obscuring discrete C-H stretches.
Molecular Vibrational Map

The following diagram illustrates the correlation between the molecular structure and specific vibrational modes.

G Compound 2,3-dihydro-1H-indole- 5-sulfonamide HCl NH_Stretch N-H Stretching (Sulfonamide & Ammonium) 3400-2500 cm⁻¹ Compound->NH_Stretch Functional Group CH_Stretch Aliphatic C-H (Indoline C2/C3) 2950-2850 cm⁻¹ Compound->CH_Stretch Core Structure SO2_Stretch SO₂ Stretching (Asym: ~1330 | Sym: ~1150) Compound->SO2_Stretch Functional Group Salt_Effect HCl Salt Broadening ~2800-2500 cm⁻¹ Compound->Salt_Effect Ionic Form Salt_Effect->NH_Stretch Overlaps

Figure 1: Vibrational topology mapping functional groups to expected IR spectral regions.

Characteristic Peak Assignment Table

The following data synthesizes experimental values from analogous indoline and sulfonamide salts.

Frequency (

)
IntensityVibrational Mode AssignmentMechanistic Insight
3350 – 3250 Medium, Sharp

(Sulfonamide)
Asymmetric and symmetric stretching of the primary amine in

.[3] Distinct from the salt bands.
3050 – 3000 Weak

(Aromatic)
Stretching of

C-H bonds on the benzene ring fragment.
2980 – 2800 Medium

(Aliphatic)
Critical Identifier: Stretching of methylene (

) groups at positions 2 and 3 of the indoline ring. Absent in Indole.
3000 – 2500 Broad, Strong

(Ammonium)
The "Salt Band." Broad Fermi resonance bands indicating protonation of the indoline nitrogen (

).
1620 – 1590 Medium

(Scissoring)
Bending vibration of the sulfonamide

group.
1500 – 1480 Strong

(Aromatic)
Skeletal ring vibrations of the benzene ring.
1340 – 1320 Very Strong

Asymmetric sulfonyl stretch. Highly diagnostic for sulfonamides.
1170 – 1150 Very Strong

Symmetric sulfonyl stretch.[3] Paired with the 1330 band for confirmation.
900 – 850 Medium

Single bond stretch between Sulfur and Nitrogen.
830 – 800 Strong

(OOP)
Out-of-plane bending for 1,2,4-trisubstituted benzene (positions 1, 2, 5).

Comparative Analysis: Indoline vs. Alternatives

To validate the identity of 2,3-dihydro-1H-indole-5-sulfonamide HCl, you must distinguish it from its likely contaminants or analogs.

Comparison 1: vs. Indole-5-sulfonamide (The Aromatic Analog)

The primary risk in synthesis is incomplete reduction (or accidental oxidation) of the pyrrole ring.

FeatureIndoline-5-sulfonamide HCl (Target)Indole-5-sulfonamide (Impurity)
3000-2800

Distinct Aliphatic Peaks: Visible

C-H stretching from the saturated C2-C3 bond.
Flat/Aromatic Only: Only

C-H stretches (>3000

). No aliphatic bands.
1600-1500

Benzene Ring Only: Standard aromatic skeletal vibrations.[3]Pyrrole Ring Stretch: Additional sharp bands specific to the C=C bond in the 5-membered ring.
N-H Environment Broad Salt Band: Due to HCl protonation of the basic indoline nitrogen.Sharp Indole N-H: Indole nitrogen is non-basic (lone pair in aromatic sextet); usually sharp peak ~3400

.
Comparison 2: vs. Sulfanilamide (The Sulfonamide Standard)

Used to verify the integrity of the sulfonamide tail.

  • Similarities: Both exhibit the characteristic "Sulfonamide Doublet" (Asym/Sym

    
    ) at ~1330 and ~1150 
    
    
    
    .[3][4]
  • Differences: Sulfanilamide lacks the aliphatic C-H stretches and the broad ammonium salt band (unless also an HCl salt, but the fingerprint region differs significantly due to the lack of the bicyclic ring).

Experimental Protocol: Validated FTIR Acquisition

To ensure reproducibility and minimize artifacts (especially hygroscopic effects on the HCl salt), follow this protocol.

Reagents & Equipment[1]
  • Sample: 2,3-dihydro-1H-indole-5-sulfonamide HCl (>98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Instrument: FTIR Spectrometer (Resolution: 4

    
    , Scans: 32).
    
Step-by-Step Workflow
  • Desiccation (Critical):

    • Why: Hydrochloride salts are hygroscopic. Absorbed water appears as a broad band at 3400

      
      , obscuring the sulfonamide N-H stretch.
      
    • Action: Dry the sample in a vacuum desiccator over

      
       for 2 hours prior to analysis.
      
  • Matrix Preparation (KBr Pellet Method):

    • Mix sample with KBr in a 1:100 ratio (1-2 mg sample to 200 mg KBr).

    • Grind intimately in an agate mortar. Do not over-grind to avoid crystal lattice distortion.

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Run a background scan with an empty holder or pure KBr pellet.

    • Acquire sample spectrum from 4000 to 400

      
      .
      
  • Data Processing:

    • Apply baseline correction.

    • Validation Check: If the peak at 1640

      
       (O-H bending) is strong, the sample is wet. Re-dry and repeat.
      
Workflow Diagram

Protocol Start Start: Raw Sample Dry Vacuum Desiccation (Remove H₂O interference) Start->Dry Mix Mix 1:100 with KBr (Agate Mortar) Dry->Mix Press Hydraulic Press (10 Tons, Transparent Pellet) Mix->Press Scan FTIR Acquisition (4000-400 cm⁻¹) Press->Scan Check QC Check: Is 1640 cm⁻¹ peak absent? Scan->Check Pass Valid Spectrum Check->Pass Yes Fail Re-dry Sample Check->Fail No Fail->Dry

Figure 2: Quality control workflow for FTIR analysis of hygroscopic hydrochloride salts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR assignments for sulfonamides and amine salts).
  • National Institute of Standards and Technology (NIST). Indole and Indoline IR Spectra Comparison. NIST Chemistry WebBook. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextualizes the use of indoline sulfonamides in drug discovery).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

difference between 2,3-dihydro-1H-indole-5-sulfonamide free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison between the 2,3-dihydro-1H-indole-5-sulfonamide free base and its hydrochloride salt. The choice between a free base and a salt form is a critical decision in drug development, profoundly impacting a compound's journey from the bench to clinical application. This document is designed for researchers, scientists, and drug development professionals to navigate this choice with a clear understanding of the underlying physicochemical principles and their practical implications.

The 2,3-dihydro-1H-indole-5-sulfonamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like spleen tyrosine kinase (Syk) and carbonic anhydrases.[3][4] Understanding how a simple modification—the formation of a hydrochloride salt—alters the molecule's behavior is fundamental to harnessing its full therapeutic potential.

This guide moves beyond a simple list of properties, delving into the causality behind the differences and providing validated experimental protocols to empower researchers to make data-driven decisions.

Core Physicochemical Properties: A Head-to-Head Comparison

The conversion of the weakly basic free base to its hydrochloride salt introduces significant, predictable changes to its physicochemical profile. These changes are not merely academic; they directly influence solubility, stability, and handling characteristics, which are paramount for successful formulation and in vivo performance.[5][6]

An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy to overcome suboptimal properties of the parent drug.[7] The primary driver for salt formation is often to enhance aqueous solubility and dissolution rate, which are frequently the rate-limiting steps for the absorption of orally administered drugs.[5][8]

Below is a summary of the key properties for both forms.

Property2,3-dihydro-1H-indole-5-sulfonamide (Free Base)2,3-dihydro-1H-indole-5-sulfonamide HCl (Hydrochloride Salt)Rationale for Difference
Molecular Formula C₈H₁₀N₂O₂S[9]C₈H₁₀N₂O₂S · HCl[10]Addition of one molecule of hydrogen chloride.
Molecular Weight 198.24 g/mol [9]234.71 g/mol [10]The molecular weight increases by the mass of HCl (36.46 g/mol ).
Appearance Typically a solid.Grey Solid.Salt formation alters the crystal lattice, which can affect the material's color and form.
Aqueous Solubility LowHighThe ionic nature of the salt allows for favorable interactions with polar water molecules, significantly overcoming the crystal lattice energy compared to the neutral free base.[11][12]
Melting Point LowerHigherThe strong ionic interactions within the salt's crystal lattice require more energy to overcome compared to the intermolecular forces (like hydrogen bonding) in the free base crystal.[7]
Hygroscopicity Generally low/non-hygroscopic.[7]Moderate to HighSalts of mineral acids, like hydrochlorides, are polar and have a higher propensity to absorb atmospheric moisture.[5][13] This can be a critical stability concern.
Chemical Stability Generally stable; susceptible to oxidation.Potentially more stable in solid form if non-hygroscopic. However, absorbed water in hygroscopic salts can accelerate hydrolytic degradation.[5]Salt formation alters electronic density, which can protect certain functional groups. Conversely, hygroscopicity can introduce water, a reactant for degradation.[8]
Lipophilicity (LogP) HigherLowerThe ionized salt form is more polar and hydrophilic, reducing its partitioning into nonpolar solvents like octanol. This is a key consideration for membrane permeability.[11]

Experimental Characterization: Validated Protocols

To make an informed decision, one must rely on robust experimental data. The following protocols are standard, self-validating methodologies for comparing the critical attributes of the free base and its hydrochloride salt.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The equilibrium shake-flask method is the gold standard for solubility determination. It ensures that the solution is truly saturated with the compound, providing a thermodynamically accurate value, which is essential for biopharmaceutical classification and formulation development.

Protocol Steps:

  • Preparation: Add an excess amount of the test compound (either free base or HCl salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution throughout the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Separation: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

***```dot graph TD { A[Start: Add Excess Solid to Solvent] --> B{Equilibrate}; B -- Agitate at Constant T for 24-48h --> C[Stop & Settle]; C --> D[Withdraw Supernatant]; D --> E[Filter with 0.22µm Syringe Filter]; E --> F[Dilute Filtrate]; F --> G[Analyze by HPLC-UV]; G --> H[End: Calculate Solubility];

}

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Implications for Drug Development

The choice between the free base and the hydrochloride salt has far-reaching consequences for the entire development pipeline.

Bioavailability and Formulation

For oral drug delivery, aqueous solubility is often a prerequisite for absorption. The higher solubility and faster dissolution rate of the hydrochloride salt can lead to improved bioavailability compared to the sparingly soluble free base. [14][15]This is exemplified by numerous drugs, such as naratriptan, which is formulated as a hydrochloride salt to ensure adequate absorption for treating migraines. [16][17] However, the decision is not always straightforward.

  • High Hygroscopicity in a salt can lead to manufacturing challenges (e.g., powder flow issues) and chemical instability, potentially requiring specialized packaging or formulation strategies to mitigate moisture effects. [7]* Common Ion Effect: The dissolution of hydrochloride salts can be suppressed in the low pH, chloride-rich environment of the stomach, which can sometimes negate their solubility advantage. [14]* Transdermal Delivery: For non-oral routes like transdermal patches, the more lipophilic free base is often preferred as it can more readily partition into and permeate the lipid-rich layers of the skin. [16]

A Decision-Making Framework

The selection process should be systematic, weighing the pros and cons in the context of the intended application.

Caption: Salt Selection Decision Workflow.

Synthesis Overview

The conversion between the two forms is chemically straightforward.

  • Free Base Synthesis: The parent 2,3-dihydro-1H-indole-5-sulfonamide can be synthesized through methods such as the chlorosulfonation of 2,3-dihydro-1H-indole, followed by reaction with ammonia or an appropriate amine. [2][18]* Hydrochloride Salt Formation: The hydrochloride salt is readily prepared by treating a solution of the free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). [6][11]The resulting salt typically precipitates and can be isolated by filtration.

Conclusion

The 2,3-dihydro-1H-indole-5-sulfonamide free base and its hydrochloride salt represent two sides of the same molecular coin, each with a distinct set of properties that render them suitable for different applications.

  • The Hydrochloride Salt is generally the superior choice for applications requiring high aqueous solubility and rapid dissolution, such as conventional oral solid dosage forms. Its primary potential drawback is hygroscopicity, which must be carefully assessed and managed.

  • The Free Base is a viable candidate when its intrinsic solubility is sufficient, or for specialized formulations where high lipophilicity is an advantage (e.g., transdermal delivery). It is also preferred if the hydrochloride salt exhibits insurmountable stability or manufacturability issues. [7] Ultimately, the selection is not a matter of universal superiority but of strategic alignment with the target product profile. A thorough, data-driven characterization of both forms, using the methodologies outlined in this guide, is the most reliable path to making a scientifically sound and commercially viable decision.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • 2,3-dihydro-1H-indole-5-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. Available at: [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Preparation and characterization of naratriptan base from the hydrochloride salt. ResearchGate. Available at: [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Naramig hydrochloride. DrugBank. Available at: [Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. Available at: [Link]

  • 2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (OXSI-2), as a Syk-selective inhibitor in platelets. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Naratriptan Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at: [Link]

  • PRODUCT MONOGRAPH PrAPO-NARATRIPTAN. Apotex Inc. Available at: [Link]

  • Sumatriptan (oral route of administration) for acute migraine attacks in adults. National Center for Biotechnology Information. Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Modulation of Biopharmaceutical Properties of Drugs Using Sulfonate. Scribd. Available at: [Link]

  • 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Pharmaffiliates. Available at: [Link]

  • Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Available at: [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride

Executive Safety Summary

Compound: this compound CAS (Free Base): 52206-06-1 (Note: HCl salt properties derived from base + acid moiety) Signal Word: WARNING Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1]

This guide serves as the primary operational protocol for researchers handling this indoline-sulfonamide derivative. As a hydrochloride salt, this compound presents dual risks: the biological activity associated with sulfonamides (potential sensitization) and the acidity inherent to the HCl salt form, which intensifies mucous membrane irritation upon contact with moisture.

Hazard Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in a research setting.

Protection Zone Hazard Mechanism Required Equipment Technical Justification
Respiratory Fine dust inhalation; Acidic hydrolysis on mucous membranes.Certified Fume Hood (Face velocity: 80–100 fpm).The HCl salt is hygroscopic and acidic. Inhalation causes immediate irritation to the upper respiratory tract.
Ocular Corrosive/Irritant dust entry; Splash risk in solution.Chemical Splash Goggles (ANSI Z87.1 / EN 166).Safety glasses are insufficient. Goggles provide a seal against airborne particulates and splashes.[2]
Dermal (Hands) Transdermal absorption; Acidic irritation.Nitrile Gloves (Min. thickness 0.11 mm).Latex is permeable to many organic solvents used with this compound. Change gloves every 2 hours or immediately upon splash.
Body Particulate accumulation on clothing.Lab Coat (High-neck, long sleeve) + Closed-toe shoes .Prevents migration of bioactive dust outside the laboratory zone.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Verification
  • Verify Ventilation: Ensure fume hood is operational and sash is at the safe working height.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Indoline salts can be static-prone, leading to dispersal.

  • Prepare Solvents: Have the dissolution solvent (typically DMSO, Methanol, or Water) ready before opening the vial.

Phase 2: Weighing & Transfer
  • Step 1: Place the analytical balance inside the fume hood. If this is not possible, use a tarred transfer vessel (e.g., a capped scintillation vial) to transport the material.

  • Step 2: Open the container only inside the hood.

  • Step 3: Transfer the solid using a spatially dedicated spatula. Do not tap the spatula on the side of the vessel to dislodge powder; this creates aerosols.

  • Step 4: Immediately recap the stock container.

Phase 3: Dissolution & Reaction
  • Step 1: Add solvent slowly. The HCl salt may release a small amount of heat (exothermic solvation) when dissolving in water or methanol.

  • Step 2: If neutralizing the salt to free base (e.g., with TEA or NaHCO₃), expect gas evolution or precipitation. Perform this slowly to prevent foaming.

  • Step 3: Label the reaction vessel clearly: "Contains Bioactive Sulfonamide - Irritant."

Emergency Response Logic

The following decision logic dictates immediate actions in the event of exposure or release.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Spill / Release Type->Spill Exposure Personal Exposure Type->Exposure DrySpill Dry Powder Spill Spill->DrySpill WetSpill Solution Spill Spill->WetSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionDry Cover with wet paper towel to prevent dust. Scoop into bag. DrySpill->ActionDry ActionWet Absorb with vermiculite or chem-pads. Neutralize if acidic. WetSpill->ActionWet ActionSkin Wash with soap/water (15 mins). Remove contam. clothing. Skin->ActionSkin ActionEye Flush at eyewash station (15 mins). Hold eyelids open. Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionDry->Medical If inhaled ActionSkin->Medical ActionEye->Medical

Caption: Decision logic for immediate response to spills or exposure incidents involving indoline-sulfonamides.

Waste Disposal Strategy

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.

  • Solid Waste:

    • Place contaminated gloves, paper towels, and weighing boats into a sealed hazardous waste bag .

    • Label as: "Hazardous Waste - Solid - Toxic/Irritant (Sulfonamide)."

  • Liquid Waste:

    • Aqueous Streams: Do not pour down the drain. Collect in a container labeled "Aqueous Waste - Trace Organics."

    • Organic Streams: Collect in the standard Halogenated or Non-Halogenated organic waste stream depending on the solvent used.

    • Deactivation: For large quantities, incineration is the preferred method to destroy the sulfonamide core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8027252, 2,3-dihydro-1H-indole-5-sulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,3-dihydro-1H-indole-5-sulfonamide.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.